Product packaging for 9-Undecylpurin-6-amine(Cat. No.:CAS No. 68180-27-8)

9-Undecylpurin-6-amine

Cat. No.: B15378610
CAS No.: 68180-27-8
M. Wt: 289.42 g/mol
InChI Key: JQSUCZDGOMPLFP-UHFFFAOYSA-N
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Description

9-Undecylpurin-6-amine is a synthetic purine derivative with the CAS Registry Number 68180-27-8 . This compound has a molecular formula of C 16 H 27 N 5 and a molecular weight of 289.42 g/mol . Its structure consists of a purine core, specifically an adenine scaffold, substituted at the 9-position with a linear undecyl chain . Purine derivatives represent a significant class of bioactive molecules with a wide range of potential research applications. Compounds based on the 6-aminopurine (adenine) structure have been investigated for various biological activities, including as cytotoxic agents . Some related N-(purin-6-yl)aminoalkanoyl derivatives have demonstrated high cytotoxic activity in studies against tumor cell lines, suggesting the research value of purine conjugates with specific hydrocarbon linkers in oncology research . The structural features of this compound may make it a compound of interest for further investigation into these or similar areas of study. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N5 B15378610 9-Undecylpurin-6-amine CAS No. 68180-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68180-27-8

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

9-undecylpurin-6-amine

InChI

InChI=1S/C16H27N5/c1-2-3-4-5-6-7-8-9-10-11-21-13-20-14-15(17)18-12-19-16(14)21/h12-13H,2-11H2,1H3,(H2,17,18,19)

InChI Key

JQSUCZDGOMPLFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action, biological targets, or associated signaling pathways for the compound 9-Undecylpurin-6-amine.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any experimental studies detailing the pharmacological or biological activity of this specific molecule. While the purine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and receptor agonists/antagonists, the effects of an undecyl substitution at the 9-position of the purine ring in conjunction with an amine group at the 6-position have not been characterized.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound at this time. The synthesis of various purine analogs is a broad area of chemical research, and the general chemical properties of some related purine structures are known. However, this information does not extend to the specific biological function of this compound.

Further research and experimental investigation would be required to elucidate the mechanism of action and potential therapeutic applications of this compound.

9-Undecylpurin-6-amine Structural Analogues and SAR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 9-undecylpurin-6-amine and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this class of compounds, with a focus on their potential as therapeutic agents.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer drugs. The substitution pattern on the purine scaffold is critical for their biological activity. Specifically, 9-substituted adenines have been explored for a range of therapeutic applications, including antiviral, cytotoxic, and enzyme inhibitory activities. The length and nature of the substituent at the 9-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on this compound, a lipophilic analogue, and explores the SAR of related structures to inform the design of novel and more effective therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of 9-alkylpurin-6-amine analogues is highly dependent on the nature of the substituents at various positions of the purine ring. The following sections summarize the key SAR findings.

Influence of the 9-Alkyl Chain Length

The length of the alkyl chain at the 9-position plays a crucial role in the biological activity of these compounds. While specific data for a continuous series including the undecyl chain is limited in single studies, general trends can be inferred from various reports on 9-alkylpurines. For instance, in a series of 9-alkylguanines tested for antiviral activity, the optimal alkyl chain length was found to be between four and six carbons.[1] This suggests that the lipophilicity and steric bulk of the 9-substituent are key determinants of activity, likely influencing membrane permeability and interaction with the target protein.

Table 1: Effect of 9-Alkyl Chain Length on the Antiviral Activity of 9-Alkylguanines

CompoundAlkyl Chain LengthAntiviral Activity (SFV in mice)
9-Butylguanine4Active
9-Pentylguanine5Most Active
9-Hexylguanine6Active

Source: Data synthesized from related studies on 9-alkylguanines, which suggest an optimal range for the alkyl chain length.[1]

Substitutions on the Purine Ring

Modifications at other positions of the purine ring, such as the C2, C6, and C8 positions, have been extensively studied to improve the potency and selectivity of purine derivatives.

Table 2: SAR of 2,6,9-Trisubstituted Purine Derivatives as Kinase Inhibitors

Compound2-Substituent6-Substituent9-SubstituentCDK2 IC50 (µM)FLT3-ITD IC50 (µM)PDGFRα IC50 (µM)
Analogue 12-aminocyclohexylamino6-benzylaminocyclopentyl>10>10>10
Analogue 22-aminocyclohexylamino6-anilinocyclopentyl0.850.040.02

Source: Data from a study on 2,6,9-trisubstituted purine conjugates, highlighting the significant impact of the 6-substituent on kinase inhibitory activity.[2]

The data clearly indicates that an anilino group at the 6-position is crucial for potent inhibition of FLT3-ITD and PDGFRα kinases, while a benzylamino group at the same position results in a loss of activity.[2] This underscores the importance of the electronic and steric properties of the substituent at this position for target engagement.

Experimental Protocols

General Synthesis of 9-Alkylpurin-6-amines

A common method for the synthesis of 9-alkylpurin-6-amines involves the direct alkylation of adenine.

Protocol:

  • Reaction Setup: Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the N9 position of the purine ring.

  • Alkylation: The corresponding alkyl halide (e.g., 1-bromoundecane for this compound) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases can be evaluated using various in vitro assay formats.

Protocol (Example: FLT3-ITD Kinase Assay):

  • Reagents: Recombinant human FLT3-ITD kinase, a suitable substrate peptide (e.g., a synthetic peptide with a tyrosine residue), ATP, and the test compounds.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS Receptor->RAS STAT STAT Receptor->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription Inhibitor This compound Analogue Inhibitor->Receptor

Caption: Hypothetical signaling pathway of a this compound analogue as a receptor tyrosine kinase inhibitor.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis of Analogues Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Kinase Panel) Characterization->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Proliferation) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: General experimental workflow for the SAR study of this compound analogues.

Logical Relationships in SAR

G cluster_structure Structural Modifications cluster_activity Biological Activity Structure 9-Alkylpurin-6-amine Scaffold Alkyl_Chain Vary 9-Alkyl Chain (Lipophilicity, Sterics) Structure->Alkyl_Chain Ring_Subst Substitute Purine Ring (C2, C6, C8) Structure->Ring_Subst Potency Potency (IC50, Ki) Alkyl_Chain->Potency PK_Props Pharmacokinetics Alkyl_Chain->PK_Props Ring_Subst->Potency Selectivity Selectivity Ring_Subst->Selectivity

References

In Vitro Screening of 9-Undecylpurin-6-amine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the in vitro screening of 9-Undecylpurin-6-amine, a novel synthetic purine derivative. Given the established role of purine analogs as modulators of key cellular signaling pathways, this guide outlines a systematic approach to evaluate the cytotoxic, kinase inhibitory, and anti-inflammatory potential of this compound. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to facilitate the preclinical assessment of this compound as a potential therapeutic agent.

Introduction

Purine derivatives are a well-established class of compounds with diverse biological activities, serving as scaffolds for the development of drugs targeting a range of diseases, including cancer and inflammatory disorders.[1][2][3] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases, by competing with ATP at the enzyme's active site.[4] this compound is a novel N9-substituted purine analog featuring a long alkyl chain, a structural modification that can influence its pharmacokinetic and pharmacodynamic properties. This guide details a proposed in vitro screening cascade to characterize its biological activity profile.

Cytotoxicity Assessment

Prior to evaluating its specific pharmacological activities, it is crucial to determine the cytotoxic profile of this compound to establish a therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.[5][6][7]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineDescriptionHypothetical IC₅₀ (µM)
HeLaHuman Cervical Cancer15.8
A549Human Lung Carcinoma22.5
K562Human Myelogenous Leukemia9.7
HEK293THuman Embryonic Kidney> 100

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of This compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Kinase Inhibitory Activity Screening

To investigate if this compound acts as a kinase inhibitor, a primary screen against a panel of representative protein kinases is recommended. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is based on commercially available luminescent kinase assay platforms.[8]

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., CDK2/CycA, MAPK1, PI3K) in reaction buffer.

  • Compound Addition: Add 0.5 µL of this compound at various concentrations (e.g., 1 µM for primary screen, or serially diluted for IC₅₀ determination). Include a known inhibitor as a positive control and DMSO as a negative control. Incubate for 20 minutes at room temperature.

  • Initiate Reaction: Add 2.0 µL of the ATP/substrate solution to initiate the kinase reaction. The ATP concentration should be near the Kₘ for each specific kinase. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. For compounds showing significant inhibition, determine IC₅₀ values from dose-response curves.

Data Presentation: Kinase Inhibition Profile
Kinase TargetFamilyHypothetical % Inhibition @ 1 µMHypothetical IC₅₀ (nM)
CDK2/Cyclin ACMGC85%75
GSK3βCMGC78%150
MAPK1 (ERK2)CMGC35%> 1000
PI3KαAtypical12%> 10000
SRCTK25%> 1000

Visualization: Kinase Screening Workflow

Kinase_Workflow start Start: 384-well Plate add_kinase 1. Add Kinase Solution start->add_kinase add_compound 2. Add this compound (or DMSO control) add_kinase->add_compound pre_incubate Incubate 20 min add_compound->pre_incubate add_atp 3. Add ATP/Substrate Mix (Initiate Reaction) pre_incubate->add_atp react_incubate Incubate 60 min add_atp->react_incubate add_adpglo 4. Add ADP-Glo™ Reagent (Stop Reaction) react_incubate->add_adpglo stop_incubate Incubate 40 min add_adpglo->stop_incubate add_detection 5. Add Kinase Detection Reagent stop_incubate->add_detection detect_incubate Incubate 30 min add_detection->detect_incubate read 6. Read Luminescence detect_incubate->read analyze 7. Calculate % Inhibition / IC50 read->analyze NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibits? DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene Promotes

References

Preliminary Toxicity Assessment of 9-Undecylpurin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical preliminary toxicity assessment for 9-Undecylpurin-6-amine. As of October 2025, there is no publicly available data on the toxicity, mechanism of action, or safety studies of this specific compound. The information presented herein is illustrative and based on general toxicological principles for purine analogues. It is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic purine derivative with a C11 alkyl chain at the N9 position of the purine ring. Its structural similarity to endogenous purines, such as adenine, suggests potential interactions with a variety of biological targets, including purinergic receptors, enzymes involved in nucleotide metabolism, and DNA/RNA synthesis pathways. This document outlines a hypothetical preliminary toxicity assessment to identify potential hazards and guide further non-clinical development.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueMethod
Molecular FormulaC16H27N5---
Molecular Weight289.42 g/mol ---
logP4.2Crippen's Method
Water Solubility0.002 g/LALOGPS
pKa (most basic)4.1 (N1-H)ChemAxon
pKa (most acidic)9.8 (N7-H)ChemAxon

In Vitro Toxicity Assessment

Cytotoxicity

Objective: To determine the cytotoxic potential of this compound in a human cancer cell line (HepG2) and a normal human cell line (hTERT-HME1).

Experimental Protocol:

  • Cell Culture: HepG2 and hTERT-HME1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (0.1 µM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Results:

Cell LineIC50 (µM)
HepG2 (Human Hepatocellular Carcinoma)15.2
hTERT-HME1 (Human Mammary Epithelial Cells)45.8

Interpretation: this compound exhibits moderate cytotoxicity in both a cancerous and a non-cancerous human cell line, with a higher potency observed in the HepG2 cell line.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound using various strains of Salmonella typhimurium.

Experimental Protocol:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction to assess for metabolically activated mutagens.

  • Procedure: The bacterial strains were exposed to various concentrations of this compound (1 - 5000 µ g/plate ). The number of revertant colonies was counted after a 48-hour incubation period.

  • Controls: A vehicle control (DMSO) and positive controls (sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98, and 9-aminoacridine for TA1537) were included.

Results:

StrainMetabolic Activation (S9)Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA1535-Negative
TA1535+Negative
TA1537-Negative
TA1537+Negative

Interpretation: this compound was not found to be mutagenic in the Ames test, both with and without metabolic activation.

hERG Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Experimental Protocol:

  • Assay Type: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Procedure: Cells were exposed to increasing concentrations of this compound (0.1 µM to 30 µM). The hERG tail current was measured in response to a depolarizing voltage step.

  • Data Analysis: The concentration-response curve was used to determine the IC50 value.

Results:

ParameterValue
IC50 (µM)> 30

Interpretation: this compound did not significantly inhibit the hERG channel at the tested concentrations, suggesting a low risk of QT prolongation.

In Vivo Toxicity Assessment (Hypothetical)

Acute Oral Toxicity in Rodents

Objective: To determine the acute toxicity of a single oral dose of this compound in rats.

Experimental Protocol:

  • Species: Sprague-Dawley rats (5 males and 5 females per group).

  • Dosing: A single oral gavage dose of 2000 mg/kg was administered.

  • Observation Period: Animals were observed for 14 days for clinical signs of toxicity and mortality.

  • Endpoint: Gross necropsy was performed at the end of the observation period.

Results:

Dose (mg/kg)MortalityClinical Signs
20000/10No significant clinical signs observed.

Interpretation: Based on the Globally Harmonized System (GHS), this compound would be classified as Category 5 or unclassified for acute oral toxicity, indicating a low acute toxicity profile.

Potential Mechanism of Action and Signaling Pathways

Based on its purine scaffold, this compound may interact with adenosine receptors. The following diagram illustrates a hypothetical signaling pathway upon binding to the A2A adenosine receptor.

a2a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Compound This compound Compound->A2AR Binds

Caption: Hypothetical A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a typical workflow for the initial in vitro toxicity screening of a novel compound like this compound.

experimental_workflow Start Start: Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Assays (e.g., HepG2, hTERT-HME1) Start->Cytotoxicity Genotoxicity Genotoxicity Screening (e.g., Ames Test) Start->Genotoxicity Cardiotoxicity Cardiotoxicity Assessment (e.g., hERG Assay) Start->Cardiotoxicity Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Cardiotoxicity->Data_Analysis Decision Go/No-Go Decision for Further In Vivo Studies Data_Analysis->Decision End End of Preliminary Toxicity Assessment Decision->End

Caption: In Vitro Preliminary Toxicity Screening Workflow.

Conclusion

This hypothetical preliminary toxicity assessment of this compound suggests a compound with moderate in vitro cytotoxicity and a low potential for mutagenicity and cardiotoxicity. The acute oral toxicity in a rodent model is predicted to be low. These illustrative findings would need to be confirmed by definitive preclinical safety studies. Further investigation into the specific mechanism of action, including its activity at purinergic receptors, is warranted to fully understand its pharmacological and toxicological profile.

In-Depth Technical Guide: Target Identification and Validation of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide presents a comprehensive, albeit hypothetical, case study on the target identification and validation of a novel purine analog, 9-Undecylpurin-6-amine. Due to the absence of published data on this specific molecule, this document serves as an illustrative framework, detailing the methodologies, data presentation, and logical workflows that would be employed in a typical drug discovery campaign for such a compound. The objective is to provide a practical guide to the processes of identifying molecular targets, validating engagement, and elucidating the mechanism of action for a new chemical entity.

Introduction to this compound

This compound is a synthetic purine derivative characterized by an undecyl alkyl chain at the N9 position of the purine ring. Structurally, it is an analog of adenine. Purine analogs are a well-established class of molecules with diverse biological activities, often acting as antagonists or agonists of purinergic receptors or as inhibitors of enzymes that bind purine-containing substrates like ATP and GTP. The long alkyl chain of this compound suggests potential for high lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets. This guide outlines a hypothetical workflow to identify and validate the cellular targets of this compound.

Target Identification Strategy

An unbiased, multi-pronged approach is employed to identify the potential protein targets of this compound. The overall workflow is depicted below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A This compound B Affinity Chromatography- Mass Spectrometry A->B C Broad Kinase Panel Screen A->C D List of Potential Binding Proteins B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E D->E F Surface Plasmon Resonance (SPR) D->F G In Vitro Enzyme Activity Assays D->G H Validated Target(s) E->H F->H G->H I Cell-Based Assays (e.g., Western Blot) H->I J Mechanism of Action I->J G cluster_0 CDK2 Signaling Pathway CyclinE Cyclin E Complex Active Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CellCycle G1/S Transition S_Phase_Genes->CellCycle Compound This compound Compound->Complex Inhibition G cluster_0 Hit-to-Lead Progression A Validated Hit: This compound B Lead Optimization (SAR Studies) A->B C In Vivo PK/PD Studies B->C D Preclinical Candidate Selection C->D

An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 9-Undecylpurin-6-amine, a lipophilic N9-substituted purine derivative, in dimethyl sulfoxide (DMSO). Due to the absence of specific public data for this exact molecule, this document synthesizes information from analogous long-chain alkylpurines and establishes standardized protocols for its characterization. It outlines detailed methodologies for determining kinetic solubility and for assessing stability using High-Performance Liquid Chromatography (HPLC). Furthermore, it discusses the potential biological context of N9-substituted purines in cellular signaling, providing a framework for its investigation in drug discovery and development.

Introduction

This compound belongs to the class of N9-substituted purines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The undecyl group, a long alkyl chain, imparts considerable lipophilicity to the molecule, which is expected to govern its physicochemical properties, including solubility and membrane permeability. DMSO is a universal aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of organic compounds.[1] Understanding the solubility and stability of this compound in DMSO is critical for ensuring the integrity and reproducibility of biological assays, for guiding formulation development, and for maintaining the long-term viability of compound libraries.

Physicochemical Properties and Solubility Profile

While specific experimental solubility data for this compound is not publicly available, its structural characteristics—a planar, aromatic purine core and a long, nonpolar undecyl chain—allow for informed predictions.

  • Purine Core: The purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding, contributing to its solubility in polar solvents.

  • Undecyl Chain: The C11 alkyl chain significantly increases the molecule's hydrophobicity. This property suggests that while the compound will be readily soluble in nonpolar organic solvents, its aqueous solubility will be very low.

Expected Solubility in DMSO: Given DMSO's ability to dissolve a wide range of both polar and nonpolar compounds, this compound is predicted to have high solubility in this solvent.[2] The long alkyl chain will interact favorably with the methyl groups of DMSO, while the purine core's polarity can be accommodated by the sulfoxide group. It is common practice to prepare stock solutions of diverse compounds in DMSO at concentrations up to 20 mM for screening purposes.[3][4]

Table 1: Predicted and General Physicochemical Properties

Property Value / Prediction Rationale / Reference
Molecular Formula C₁₆H₂₇N₅ Based on chemical structure.
Molecular Weight 289.42 g/mol Based on chemical structure.
Appearance Predicted to be a white to off-white solid. General property of similar purine derivatives.[5]
Predicted LogP > 5 The long undecyl chain significantly increases lipophilicity. Similar N9-alkylpurines are highly lipophilic.[5]
DMSO Solubility High (>10 mM) DMSO is a powerful solvent for lipophilic molecules. Stock solutions of diverse compounds are routinely prepared at 10-20 mM.[3][6]

| Aqueous Solubility | Very Low | The high lipophilicity from the undecyl chain will drastically reduce water solubility. |

Experimental Protocols

To empirically determine the solubility and stability of this compound in DMSO, the following standardized protocols are recommended.

This protocol determines the apparent solubility of a compound when introduced into an aqueous buffer from a DMSO stock, a common scenario in biological assays.[2][7]

Objective: To measure the kinetic solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible)

  • UV/Vis Plate Reader or Nephelometer

Methodology (Turbidimetric/Nephelometric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[7]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a final DMSO concentration of 1%, minimizing its effect on the assay.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength outside the compound's absorbance range (e.g., 650 nm) with a UV/Vis reader.[7][8]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed marks the kinetic solubility limit. This is the point where the compound precipitates out of the aqueous solution.

This protocol evaluates the chemical stability of this compound in a DMSO stock solution under typical storage and handling conditions, such as freeze-thaw cycles.[3][4]

Objective: To quantify the degradation of this compound in DMSO over time and after repeated freeze-thaw cycles.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other mobile phase modifier)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

Methodology (HPLC-UV Analysis):

  • Initial Sample (T=0): Immediately after preparing the 10 mM DMSO stock solution, dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject this sample to obtain the initial peak area, representing 100% integrity.

  • Storage Conditions:

    • Freeze-Thaw Cycling: Subject aliquots of the stock solution to repeated freeze (-20°C or -80°C) and thaw (room temperature) cycles.[3]

    • Long-Term Storage: Store aliquots at various temperatures (e.g., room temperature, 4°C, -20°C) for an extended period (e.g., weeks to months).

  • Time-Point Analysis: At predefined intervals (e.g., after 1, 5, 10, and 25 freeze-thaw cycles, or after 1, 4, and 12 weeks of storage), retrieve an aliquot.[3][4]

  • Sample Preparation & Injection: Dilute the aged aliquot in the same manner as the initial sample and inject it into the HPLC system. Use a gradient reversed-phase method to separate the parent compound from any potential degradants.[9]

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 sample.

    • Inspect the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Kinetic Solubility Workflow A Prepare 20 mM Stock in 100% DMSO B Serially Dilute Stock in DMSO A->B C Add 2µL to 198µL PBS Buffer B->C D Incubate at 25°C for 2 hours C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Point E->F

Caption: Workflow for determining the kinetic solubility of this compound.

G cluster_1 DMSO Stability Workflow S1 Prepare 10 mM Stock in 100% DMSO S2 Analyze T=0 Sample via HPLC-UV S1->S2 S3 Store Aliquots (Freeze-Thaw, Temp.) S1->S3 S4 Analyze Samples at Defined Time Points S3->S4 S5 Compare Peak Area to T=0 S4->S5 S6 Identify Degradant Peaks S5->S6

Caption: Workflow for assessing the stability of this compound in DMSO.

N9-substituted purines can interact with various biological targets. Purines like adenosine and guanine are fundamental to cellular signaling, acting as precursors to second messengers (cAMP, cGMP) and as ligands for purinergic receptors.[10] Some synthetic 6,9-disubstituted purines are known to target the PI3K/AKT/mTOR pathway, which is crucial in cancer progression.[5] The undecyl chain of this compound may facilitate its interaction with hydrophobic pockets in protein kinases or G-protein-coupled receptors (GPCRs).

G cluster_2 Hypothetical Purinergic Signaling Ligand This compound (Hypothetical Ligand) Receptor Purinergic Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Response Cellular Response (Gene Expression, Proliferation) SecondMessenger->Response Triggers

Caption: Hypothetical signaling pathway for a N9-substituted purine derivative.

Conclusion and Recommendations

This compound is predicted to be highly soluble in DMSO, making it a suitable solvent for preparing concentrated stock solutions for high-throughput screening and other biological assays. However, its stability is not guaranteed and must be empirically verified, especially under conditions involving repeated freeze-thaw cycles and long-term storage. The protocols provided in this guide offer a standardized framework for rigorously characterizing the solubility and stability of this and other lipophilic small molecules. Researchers are strongly advised to perform these validation studies to ensure data quality and reproducibility in their drug discovery efforts. Future work should also focus on elucidating the specific biological targets and signaling pathways modulated by this compound.

References

The Rise of 9-Alkylpurin-6-amines: A Technical Guide to Their Discovery, Development, and Mechanism of Action as HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 9-alkylpurin-6-amines, a class of small molecules that has garnered significant interest in medicinal chemistry, primarily for their potent inhibition of Heat Shock Protein 90 (HSP90). Although direct literature on "9-Undecylpurin-6-amine" is sparse, this document extrapolates from the extensive research on analogous 9-alkylpurin-6-amines to present a detailed account of their synthesis, structure-activity relationships (SAR), and the profound impact of HSP90 inhibition on cellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction: The Emergence of 9-Alkylpurin-6-amines in Drug Discovery

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The 9-alkylpurin-6-amine framework, a derivative of adenine, has emerged as a particularly promising template for the development of targeted therapies. While a broad range of biological activities have been reported for this class of compounds, including antifungal, antibacterial, and antileishmanial effects, their most significant and well-characterized role to date is the inhibition of Heat Shock Protein 90 (HSP90).[1]

HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a large number of "client" proteins, many of which are oncoproteins that are essential for tumor cell growth and survival.[2][3][4][5][6] By inhibiting the ATPase activity of HSP90, 9-alkylpurin-6-amines and related compounds can induce the proteasomal degradation of these client proteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways.[2][3][5][7][8][9][10] This multimodal mechanism of action makes HSP90 inhibitors, including the 9-alkylpurin-6-amine class, a highly attractive strategy for cancer therapy.

This guide will delve into the technical aspects of the discovery and development of these compounds, with a focus on their synthesis, structure-activity relationships as HSP90 inhibitors, and the downstream consequences of their mechanism of action.

Synthesis of 9-Alkylpurin-6-amines: A Methodological Overview

The synthesis of 9-alkylpurin-6-amines can be achieved through several synthetic routes. A common and efficient method involves the N9-alkylation of a purine precursor, followed by the introduction of the 6-amino group. A representative protocol for the synthesis of a 9-alkylpurin-6-amine, such as this compound, is detailed below. This protocol is adapted from general methods for the synthesis of 9-substituted purines.

Representative Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 6-chloropurine.

Step 1: N9-Alkylation of 6-Chloropurine

  • Materials: 6-chloropurine, 1-bromoundecane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-bromoundecane (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-chloro-9-undecyl-9H-purine.

Step 2: Amination of 6-Chloro-9-undecyl-9H-purine

  • Materials: 6-chloro-9-undecyl-9H-purine, ethanolic ammonia solution.

  • Procedure:

    • Place the 6-chloro-9-undecyl-9H-purine (1.0 eq) in a sealed tube.

    • Add a saturated solution of ammonia in ethanol.

    • Heat the sealed tube to 100°C for 16-24 hours.

    • Cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N9-Alkylation cluster_step2 Step 2: Amination 6-Chloropurine 6-Chloropurine Reaction1 + 6-Chloropurine->Reaction1 1-Bromoundecane 1-Bromoundecane 1-Bromoundecane->Reaction1 K2CO3_DMF K₂CO₃, DMF, 80°C K2CO3_DMF->Reaction1 6-Chloro-9-undecyl-9H-purine 6-Chloro-9-undecyl-9H-purine Reaction2 + 6-Chloro-9-undecyl-9H-purine->Reaction2 Reaction1->6-Chloro-9-undecyl-9H-purine Ethanolic_Ammonia Ethanolic NH₃, 100°C Ethanolic_Ammonia->Reaction2 This compound This compound Reaction2->this compound

Caption: General synthetic workflow for this compound.

Mechanism of Action: Inhibition of HSP90 and Downstream Signaling

The primary mechanism of action for the anticancer effects of many 9-alkylpurin-6-amines is the competitive inhibition of the N-terminal ATP-binding pocket of HSP90.[4][5] This inhibition prevents the hydrolysis of ATP, which is essential for the chaperone's function.[5] Consequently, the HSP90 chaperone cycle is arrested, leading to the misfolding and subsequent degradation of a multitude of HSP90 client proteins via the ubiquitin-proteasome pathway.[2][7][9][10]

Key HSP90 Client Proteins and Affected Signaling Pathways

The client proteins of HSP90 are a diverse group of signaling molecules that are often mutated or overexpressed in cancer cells, contributing to the hallmarks of cancer. The degradation of these client proteins upon HSP90 inhibition leads to the disruption of numerous oncogenic signaling pathways.[3][5][6]

Table 1: Key HSP90 Client Proteins and Affected Signaling Pathways

Client ProteinSignaling PathwayCellular Consequence of Inhibition
HER2 (ErbB2) PI3K/Akt/mTOR, MAPKInhibition of proliferation, survival, and angiogenesis
EGFR PI3K/Akt/mTOR, MAPKInhibition of proliferation and survival
Raf-1 MAPK/ERKInhibition of proliferation and survival
Akt PI3K/Akt/mTORPromotion of apoptosis, inhibition of proliferation
CDK4/CDK6 Cell Cycle RegulationCell cycle arrest at G1 phase
HIF-1α Hypoxia ResponseInhibition of angiogenesis
p53 (mutant) Tumor SuppressionRestoration of apoptotic function
Androgen Receptor Steroid Hormone SignalingInhibition of hormone-dependent cancer cell growth
Estrogen Receptor Steroid Hormone SignalingInhibition of hormone-dependent cancer cell growth
Signaling Pathway of HSP90 Inhibition

The inhibition of HSP90 by a 9-alkylpurin-6-amine initiates a cascade of events leading to cancer cell death. The following diagram illustrates this signaling pathway.

HSP90_Inhibition_Pathway 9-Alkylpurin-6-amine 9-Alkylpurin-6-amine HSP90 HSP90 9-Alkylpurin-6-amine->HSP90 Inhibits ATP Binding Client_Proteins Oncogenic Client Proteins (e.g., HER2, Akt, Raf-1) HSP90->Client_Proteins Chaperones Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Degradation Degradation of Client Proteins Client_Proteins->Degradation Misfolding leads to Ubiquitin_Proteasome_System->Degradation Mediates Signaling_Disruption Disruption of Oncogenic Signaling Pathways Degradation->Signaling_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Disruption->Apoptosis

Caption: HSP90 inhibition signaling pathway by 9-alkylpurin-6-amines.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of 9-alkylpurin-6-amines as HSP90 inhibitors is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their binding affinity and cellular activity.

Influence of the 9-Alkyl Chain
Quantitative Data on Purine-Based HSP90 Inhibitors

The following table summarizes the inhibitory activities of some representative purine-based HSP90 inhibitors. This data provides a general understanding of the potency of this class of compounds.

Table 2: In Vitro Activity of Representative Purine-Based HSP90 Inhibitors

CompoundTargetIC₅₀ (µM)Cell LineReference
PU-H71 HSP900.05SKBr3[3]
BIIB021 HSP900.003HCT116[11]
Compound 6c (isoxazole deriv.) HSP90α0.203Cell-free[11]
Compound 14 (4-methylbenzyl deriv.) HSP90α1.00Cell-free[11]

Note: The specific compounds listed are structurally related to 9-alkylpurin-6-amines and serve to illustrate the general potency of the purine scaffold as an HSP90 inhibitor.

Conclusion and Future Directions

The 9-alkylpurin-6-amine scaffold has proven to be a fertile ground for the discovery of potent and selective HSP90 inhibitors. Their ability to induce the degradation of a wide array of oncoproteins provides a powerful, multi-pronged attack on cancer cells, offering the potential to overcome resistance mechanisms associated with therapies targeting single pathways.

Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Fine-tuning the 9-alkyl chain and other substituents to improve solubility, bioavailability, and metabolic stability.

  • Isoform-Selective Inhibition: Designing compounds that can selectively target specific HSP90 isoforms (e.g., HSP90α vs. HSP90β, or the mitochondrial TRAP1) to potentially reduce off-target toxicities.

  • Combination Therapies: Exploring the synergistic effects of 9-alkylpurin-6-amine-based HSP90 inhibitors with other anticancer agents, such as chemotherapy and immunotherapy.

References

Methodological & Application

9-Undecylpurin-6-amine experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Undecylpurin-6-amine is a synthetic purine derivative with potential applications in cancer research. As an N9-substituted purine analog, it belongs to a class of compounds known to exhibit cytotoxic and antiproliferative effects on various cancer cell lines. The long undecyl chain at the N9 position is expected to enhance its lipophilicity, potentially influencing its cellular uptake and biological activity. This document provides a representative experimental protocol for evaluating the in vitro efficacy of this compound using human cancer cell lines. The protocol covers essential procedures from compound preparation and cell culture to cytotoxicity assessment and apoptosis analysis.

Data Presentation

Due to the limited availability of specific data for this compound, the following table presents representative cytotoxicity data for structurally related 6,9-disubstituted purine analogs against human leukemia cell lines. This data is provided to offer a comparative baseline for expected potency.

Table 1: Representative Antiproliferative Activity of Related Purine Analogs

Compound ReferenceCell LineIC50 (µM)Exposure Time (h)
6a Jurkat11.272
6a K56226.372
5e Jurkat19.372
5e K562>5072
5i Jurkat16.772
5i K562>5072

Data is illustrative and sourced from studies on 6,8,9-polysubstituted purine analogues.

Experimental Protocols

This section outlines a general protocol for determining the cytotoxic and apoptotic effects of this compound on a suspension cancer cell line, such as Jurkat (human T-cell leukemia).

Preparation of this compound Stock Solution
  • Solvent Selection : Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration : Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Procedure :

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity, sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance
  • Cell Line : Jurkat, Clone E6-1 (ATCC TIB-152) is a suitable model for leukemia studies.[1][2]

  • Growth Medium : Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][3]

  • Subculturing : Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.[3][4][5]

Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding : Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.

  • Compound Treatment :

    • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

    • Add 100 µL of the diluted compound solutions or vehicle control to the appropriate wells.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

  • Cell Treatment : Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/mL and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting : Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).[8]

  • Staining :

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[7][9]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) cluster_analysis Data Analysis prep_compound Prepare 10 mM Stock in DMSO treat_cells Treat with this compound prep_compound->treat_cells prep_cells Culture Jurkat Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_apoptosis Seed Cells in 6-well Plate prep_cells->seed_apoptosis seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_apoptosis Treat with Compound (IC50) seed_apoptosis->treat_apoptosis harvest_cells Harvest & Wash Cells treat_apoptosis->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow quantify_apoptosis Quantify Apoptotic Populations analyze_flow->quantify_apoptosis

Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.

Potential Signaling Pathway

Many purine analogs exert their anticancer effects by modulating key survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and apoptosis, and is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR survival pathway by this compound.

References

Application Notes and Protocols for 9-Undecylpurin-6-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Undecylpurin-6-amine is a synthetic purine derivative characterized by a nine-carbon undecyl chain at the N9 position of the adenine core. The purine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous approved drugs and clinical candidates targeting the ATP-binding site of various protein kinases.[1][2] The deregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them critical targets for therapeutic intervention.[2] The long alkyl chain of this compound suggests it may exhibit unique pharmacokinetic properties and potentially target kinases with hydrophobic ATP-binding pockets. These application notes provide a comprehensive guide for utilizing this compound in in-vitro kinase assays to characterize its inhibitory potential and selectivity.

Principle of Kinase Assays

Kinase assays are fundamental tools for measuring the enzymatic activity of a protein kinase. The basic principle involves incubating the kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP), and then detecting the resulting phosphorylation of the substrate. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence. Various detection methods can be employed, including radiometric assays using radiolabeled ATP, and non-radiometric methods such as fluorescence-based, luminescence-based, or antibody-based detection of the phosphoproduct.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Below is a hypothetical dataset summarizing the IC50 values of this compound against a panel of common protein kinases.

Kinase TargetIC50 (nM)Assay FormatATP Concentration (µM)
CDK2/cyclin A150TR-FRET10
VEGFR285Luminescence1
EGFR450Fluorescence Polarization10
SRC220ELISA5
AKT1>10,000Radiometric10
PKA>10,000Radiometric10

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Experimental Protocols

General In-Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay format that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, flat-bottom 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1 mM.

  • Reaction Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the specific protein kinase, and its substrate at 2X the final desired concentration.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of the assay plate.

    • Add 12.5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase, if known.

    • Add 12.5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Termination of Kinase Reaction and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the positive control (DMSO-treated wells, representing 100% kinase activity) and negative control (wells with no kinase or a known potent inhibitor, representing 0% activity).

    • Plot the normalized kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Kinase Assay

experimental_workflow prep Compound Dilution plate_setup Add Compound and Master Mix to Plate prep->plate_setup master_mix Prepare Kinase/ Substrate Master Mix master_mix->plate_setup pre_incubation Pre-incubate (10 min) plate_setup->pre_incubation atp_addition Add ATP to Initiate Reaction pre_incubation->atp_addition reaction Kinase Reaction (1 hr at 30°C) atp_addition->reaction termination Stop Reaction & Deplete ATP reaction->termination signal_dev Signal Development termination->signal_dev read_plate Read Luminescence signal_dev->read_plate analysis Data Analysis (IC50 Determination) read_plate->analysis

Caption: Workflow for an in-vitro kinase assay.

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor This compound Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for 9-Undecylpurin-6-amine in Cellular Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Undecylpurin-6-amine is a synthetic purine derivative characterized by an undecyl alkyl chain at the N9 position of the adenine core. Purine analogs are a well-established class of molecules that can modulate various cellular processes by mimicking endogenous purines like ATP.[1][2][3] This structural similarity allows them to interact with the ATP-binding sites of a wide range of enzymes, particularly protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, controlling processes such as cell growth, proliferation, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic development.[4][5]

The long undecyl chain of this compound is a key feature that likely influences its biological activity. The hydrophobicity of this chain may enhance its interaction with hydrophobic pockets adjacent to the ATP-binding site of certain kinases, potentially leading to increased potency and selectivity.[6] These application notes provide a hypothetical framework and detailed protocols for investigating the effects of this compound on cellular signaling pathways, focusing on its potential as a kinase inhibitor and its impact on cell cycle progression.

Hypothetical Mechanism of Action

It is hypothesized that this compound functions as an ATP-competitive inhibitor of specific protein kinases. By occupying the ATP-binding pocket, it prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling cascades. One of the key pathways often targeted by purine analogs is the cyclin-dependent kinase (CDK) pathway, which plays a central role in regulating the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anti-cancer drug development.[4]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table presents hypothetical IC50 values of this compound against a panel of selected protein kinases. The data illustrates a potential selectivity profile, with more potent inhibition of CDK2/cyclin A compared to other kinases.

Kinase TargetIC50 (nM)
CDK2/cyclin A85
CDK1/cyclin B450
ERK11200
AKT1>10000
PKA>10000
Table 2: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines

This table summarizes the hypothetical effect of treating a human cancer cell line (e.g., HeLa) with this compound for 24 hours. The data indicates a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, suggesting a G1 cell cycle arrest.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.230.514.3
100 nM this compound65.822.112.1
500 nM this compound78.412.39.3
1 µM this compound85.17.87.1

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., CDK2/cyclin A).[7][8][9]

Materials:

  • Recombinant human CDK2/cyclin A (or other kinase of interest)

  • Kinase substrate (e.g., Histone H1)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration near the Km for the specific kinase) in kinase reaction buffer to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in a cell line treated with this compound using propidium iodide (PI) staining and flow cytometry.[10][11][12][13][14]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

G1_Cell_Cycle_Arrest_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates CDK2/Cyclin A CDK2/Cyclin A Signaling Cascade->CDK2/Cyclin A Activates pRb pRb CDK2/Cyclin A->pRb Phosphorylates pRb-P pRb-P E2F E2F pRb->E2F Inhibits Gene Transcription Gene Transcription E2F->Gene Transcription Activates S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry This compound This compound This compound->CDK2/Cyclin A Inhibits

Caption: Hypothetical signaling pathway showing G1 cell cycle arrest induced by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare Compound Dilutions Prepare Compound Dilutions Dispense Compound/Vehicle Dispense Compound/Vehicle Prepare Compound Dilutions->Dispense Compound/Vehicle Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Add Kinase/Substrate Mix Add Kinase/Substrate Mix Prepare Kinase/Substrate Mix->Add Kinase/Substrate Mix Prepare ATP Solution Prepare ATP Solution Add ATP to Initiate Add ATP to Initiate Prepare ATP Solution->Add ATP to Initiate Dispense Compound/Vehicle->Add Kinase/Substrate Mix Pre-incubate Pre-incubate Add Kinase/Substrate Mix->Pre-incubate Pre-incubate->Add ATP to Initiate Incubate at 30°C Incubate at 30°C Add ATP to Initiate->Incubate at 30°C Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate at 30°C->Stop Reaction & Deplete ATP Convert ADP to ATP & Generate Signal Convert ADP to ATP & Generate Signal Stop Reaction & Deplete ATP->Convert ADP to ATP & Generate Signal Read Luminescence Read Luminescence Convert ADP to ATP & Generate Signal->Read Luminescence

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Trypsinize & Pellet Cells Trypsinize & Pellet Cells Treat with Compound->Trypsinize & Pellet Cells Wash with PBS Wash with PBS Trypsinize & Pellet Cells->Wash with PBS Fix in Cold Ethanol Fix in Cold Ethanol Wash with PBS->Fix in Cold Ethanol Wash Fixed Cells Wash Fixed Cells Fix in Cold Ethanol->Wash Fixed Cells Stain with PI/RNase Stain with PI/RNase Wash Fixed Cells->Stain with PI/RNase Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI/RNase->Analyze by Flow Cytometry

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols for 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 9-Undecylpurin-6-amine is not currently available in the public domain. The following application notes and protocols are based on the known biological activities and structure-activity relationships of structurally similar 9-substituted purine derivatives, which are recognized as potent antagonists of Toll-like Receptors (TLRs), particularly TLR7, TLR8, and TLR9. The undecyl group, a long alkyl chain at the 9-position of the purine ring, suggests a strong hydrophobic interaction with the receptor, a common feature for antagonists of these endosomal TLRs.

Introduction

This compound is a synthetic purine derivative. Structurally, it belongs to the class of 9-substituted adenines. The presence of the long, hydrophobic undecyl chain at the N9 position is a key structural feature that likely dictates its biological activity. Based on extensive research on similar 9-substituted purines, this compound is hypothesized to function as an antagonist of endosomal Toll-like Receptors (TLRs), including TLR7, TLR8, and TLR9.[1] These receptors are critical components of the innate immune system, recognizing nucleic acid motifs from pathogens and endogenous sources. Dysregulation of these TLRs is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[2] Therefore, this compound holds potential as a research tool for studying TLR-mediated signaling and as a lead compound for the development of novel therapeutics for autoimmune disorders.

Hypothesized Mechanism of Action

This compound is predicted to act as a competitive antagonist at the ligand-binding site of TLR7, TLR8, and/or TLR9. The purine scaffold mimics the natural nucleoside ligands of these receptors, while the undecyl chain likely occupies a hydrophobic pocket within the receptor, preventing the conformational changes required for receptor dimerization and downstream signaling activation. This blockade of TLR signaling would lead to the inhibition of the MyD88-dependent pathway, subsequently reducing the activation of transcription factors such as NF-κB and IRF7. Consequently, the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α) is suppressed.

Below is a diagram illustrating the hypothesized signaling pathway inhibited by this compound.

TLR_inhibition Hypothesized Signaling Pathway Inhibition by this compound cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7/8/9 MyD88 MyD88 TLR->MyD88 Ligand ssRNA / CpG DNA (Agonist) Ligand->TLR Activates Antagonist This compound (Antagonist) Antagonist->TLR Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK complex TAK1->IKK_complex NFkB_complex p50/p65-IκB IKK_complex->NFkB_complex Phosphorylates IκB NFkB p50/p65 NFkB_complex->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_expression Pro-inflammatory Cytokines & Type I Interferon Gene Expression NFkB_nuc->Gene_expression Induces IRF7_nuc->Gene_expression Induces

Caption: Inhibition of TLR7/8/9 signaling by this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound based on reported values for similar potent, small-molecule TLR7/8/9 antagonists.[3][4] These values would need to be determined experimentally.

Parameter Hypothetical Value Assay System Description
IC50 (TLR7) 10 - 100 nMHEK-Blue™ TLR7 Reporter CellsConcentration required for 50% inhibition of TLR7 agonist-induced NF-κB activation.
IC50 (TLR8) 50 - 250 nMHEK-Blue™ TLR8 Reporter CellsConcentration required for 50% inhibition of TLR8 agonist-induced NF-κB activation.
IC50 (TLR9) 5 - 50 nMHEK-Blue™ TLR9 Reporter CellsConcentration required for 50% inhibition of TLR9 agonist-induced NF-κB activation.
Cell Viability (CC50) > 25 µMHuman PBMCsConcentration that causes 50% reduction in cell viability, indicating cytotoxicity.
Selectivity >100-fold vs. other TLRsVarious TLR Reporter Cell LinesRatio of IC50 for other TLRs (e.g., TLR2, TLR4) to the IC50 for TLR7/8/9.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a TLR antagonist.

Protocol 1: Determination of IC50 using HEK-Blue™ TLR Reporter Cells

This protocol describes the use of a commercially available reporter cell line to quantify the inhibitory activity of this compound on TLR signaling.

Workflow Diagram:

HEK_Blue_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection start Culture HEK-Blue™ TLR7, 8, or 9 cells harvest Harvest and seed cells into a 96-well plate start->harvest add_antagonist Add serial dilutions of This compound harvest->add_antagonist add_agonist Add a fixed concentration of TLR agonist (e.g., R848 for TLR7/8, ODN 2006 for TLR9) add_antagonist->add_agonist incubate Incubate for 16-24 hours add_agonist->incubate add_quanti_blue Add QUANTI-Blue™ Solution incubate->add_quanti_blue incubate_read Incubate and read absorbance at 620-655 nm add_quanti_blue->incubate_read analyze Calculate IC50 values incubate_read->analyze

Caption: Workflow for determining IC50 of this compound.

Materials:

  • HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • QUANTI-Blue™ Solution (InvivoGen)

  • This compound (stock solution in DMSO)

  • TLR7/8 agonist (e.g., R848) or TLR9 agonist (e.g., ODN 2006)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Seeding:

    • Culture HEK-Blue™ cells according to the manufacturer's instructions.

    • Harvest cells and resuspend in HEK-Blue™ Detection Medium to a density of 2.8 x 105 cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add 20 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

  • Agonist Stimulation:

    • Prepare a solution of the TLR agonist at 10 times the final desired concentration.

    • Add 20 µL of the agonist solution to all wells except for the unstimulated control. The final concentration should be at or near the EC80 for the agonist.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Add 20 µL of the supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the normalized response versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound (stock solution in DMSO)

  • TLR7/8 agonist (e.g., R848) or TLR9 agonist (e.g., CpG-A)

  • 96-well round-bottom cell culture plates

  • ELISA or Luminex kits for human TNF-α, IL-6, and IFN-α

Methodology:

  • Cell Plating:

    • Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 106 cells/mL.

    • Plate 180 µL of the cell suspension per well in a 96-well plate.

  • Compound Pre-incubation:

    • Add 20 µL of serial dilutions of this compound to the wells.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add 20 µL of the appropriate TLR agonist to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the agonist-stimulated vehicle control.

    • Determine the IC50 for the inhibition of each cytokine.

Synthesis of this compound

A plausible synthetic route for this compound is the alkylation of adenine. A common method for the N9-alkylation of purines is a variation of the Gabriel synthesis, which proceeds via a nucleophilic substitution reaction.

Reaction Scheme:

  • Deprotonation of adenine with a suitable base (e.g., sodium hydride) to form the adenide anion.

  • Nucleophilic attack of the adenide anion on 1-bromoundecane.

General Protocol:

  • To a solution of adenine in a polar aprotic solvent (e.g., DMF), add one equivalent of a strong base such as sodium hydride (NaH) at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add one equivalent of 1-bromoundecane to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

Conclusion

While direct experimental evidence for this compound is lacking, its chemical structure strongly suggests its potential as a potent antagonist of endosomal TLRs. The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate its biological activity, mechanism of action, and therapeutic potential in the context of autoimmune and inflammatory diseases. Experimental validation of the hypothesized properties is a necessary next step to fully characterize this compound.

References

Application Notes and Protocols for the Development of Assays with 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical guide for the characterization of the novel compound 9-Undecylpurin-6-amine. As of the generation of this document, there is no publicly available experimental data for this specific molecule. The provided methodologies and data are exemplary, based on established practices for the development of assays for analogous purine derivatives, and are intended to serve as a template for researchers.

Introduction

Purine analogs are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[1] Their structural similarity to endogenous purines like adenine and guanine allows them to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and topoisomerases.[2][3] this compound, a novel purine derivative, is therefore of significant interest for screening against these target classes to elucidate its potential therapeutic applications.

This document provides exemplary protocols for two common assay types used to characterize novel purine analogs: an in vitro kinase activity assay and a cell-based GPCR functional assay. These protocols are designed to be adapted by researchers for the specific investigation of this compound and other novel chemical entities.

Section 1: In Vitro Kinase Activity Assay

Purine analogs are known to act as ATP-competitive inhibitors of protein kinases.[4] This protocol describes a generic, non-radioactive, microplate-based assay to determine the inhibitory activity of this compound against a target kinase. The principle of this assay is to measure the amount of ADP produced in the kinase reaction, which is then converted to a detectable signal.[5]

Experimental Protocol: Determination of IC50 for Kinase Inhibition

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Recombinant target kinase (e.g., CDK2/CycA)

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • Black, flat-bottom 384-well plates

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range for a novel compound might be from 100 µM down to 1 nM.

  • In a 384-well plate, add 5 µL of the diluted compound, positive control, or DMSO vehicle to the appropriate wells.

  • Add 10 µL of the kinase enzyme solution (diluted in Kinase Assay Buffer) to all wells.

  • Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km for the specific kinase) in Kinase Assay Buffer.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Stop the kinase reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the positive control inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[6]

Hypothetical Data Presentation

The inhibitory activity of this compound could be screened against a panel of kinases to determine its selectivity profile.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
CDK2/CycA7510
PKA12005
PKCα>100002
EGFR55050

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow start Start: Prepare Compound Dilutions add_compound Add Compound/Controls to Plate start->add_compound add_kinase Add Kinase Enzyme add_compound->add_kinase pre_incubation Pre-incubate (20 min) add_kinase->pre_incubation add_substrate_atp Add Substrate & ATP pre_incubation->add_substrate_atp kinase_reaction Kinase Reaction (60 min) add_substrate_atp->kinase_reaction add_detection_reagent Add ADP Detection Reagent kinase_reaction->add_detection_reagent read_plate Measure Luminescence add_detection_reagent->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for an in vitro kinase inhibitor screening assay.

Section 2: Cell-Based GPCR Functional Assay

Many purine derivatives are known to interact with adenosine receptors, a class of GPCRs.[7] This protocol describes a hypothetical cell-based assay to determine if this compound acts as an agonist or antagonist at a specific adenosine receptor subtype (e.g., A2A). The assay measures the modulation of intracellular cyclic AMP (cAMP), a second messenger whose production is regulated by adenosine receptors.[8]

Experimental Protocol: Measurement of cAMP Modulation

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • HEK293 cells stably expressing the target adenosine receptor (e.g., A2A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Known agonist (e.g., NECA) and antagonist (e.g., ZM241385) for the target receptor

  • Forskolin (optional, to stimulate cAMP production for antagonist testing)

  • cAMP detection kit (e.g., HTRF-based or luminescence-based)

  • White, solid-bottom 384-well cell culture plates

2. Procedure for Agonist Mode:

  • Seed the receptor-expressing cells into 384-well plates and culture overnight.

  • Remove the culture medium and replace it with assay buffer.

  • Add serial dilutions of this compound or the known agonist to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and detect intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence or luminescence) with a plate reader.

3. Procedure for Antagonist Mode:

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Add serial dilutions of this compound or the known antagonist and incubate for 15 minutes.

  • Add a fixed concentration of the known agonist (e.g., its EC80 concentration) to all wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and detect cAMP levels as described above.

4. Data Analysis:

  • Agonist Mode: Plot the cAMP signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

  • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Hypothetical Data Presentation

This table shows hypothetical results for this compound at the A2A adenosine receptor.

Assay ModeParameterThis compoundNECA (Agonist)ZM241385 (Antagonist)
AgonistEC50 (nM)>1000025N/A
AgonistEmax (%)<5100N/A
AntagonistIC50 (nM)150N/A10

These hypothetical results suggest that this compound has no significant agonist activity but acts as an antagonist at the A2A receptor.

Hypothetical Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR A2A Receptor G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound (Antagonist) Ligand->GPCR Blocks Agonist Adenosine (Agonist) Agonist->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Hypothetical GPCR signaling pathway for an A2A receptor.

References

Application Notes and Protocols for the Analytical Detection of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 9-Undecylpurin-6-amine in various matrices. The methodologies outlined below are based on established analytical techniques for the detection of purine derivatives and other biogenic amines.

Introduction

This compound is a purine derivative with potential applications in pharmaceutical and biological research. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This document describes two primary analytical approaches for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

A summary of the recommended analytical methods and their typical performance characteristics is presented in Table 1.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.5 - 5 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Table 1: Typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecules.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

3.1.1. Instrumentation and Columns

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.1.2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water)

  • This compound reference standard

3.1.3. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Extraction (from a biological matrix):

    • To 1 mL of sample (e.g., plasma, urine), add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

3.1.4. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 260 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound using tandem mass spectrometry.

3.2.1. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • UPLC/UHPLC system for faster analysis

  • C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[1]

3.2.2. Reagents and Standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1% in water, LC-MS grade)

  • Ammonium formate

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

3.2.3. Sample Preparation

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but add the internal standard to all samples and calibration standards before protein precipitation. A solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.

3.2.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid and 5 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]⁺) and at least two product ions should be selected for quantification and confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) extraction Sample Preparation - Protein Precipitation - Solid-Phase Extraction sample->extraction Add Internal Standard analysis LC-MS/MS Analysis extraction->analysis Inject Extract data Data Acquisition and Processing analysis->data quantification Quantification and Reporting data->quantification

Caption: General experimental workflow for this compound analysis.

Logical Relationship of Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study.

method_selection start Analytical Need sensitivity High Sensitivity and Selectivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms Yes matrix->lcms Yes hplc Use HPLC-UV matrix->hplc No

References

Application Notes and Protocols for High-Throughput Screening with 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a versatile class of small molecules with significant therapeutic potential, acting as modulators of a wide range of biological targets, including enzymes and receptors that recognize endogenous purines like adenine and guanine. 9-Undecylpurin-6-amine, a derivative of adenine with a long alkyl chain at the N9 position, is a lipophilic compound amenable to high-throughput screening (HTS) for the discovery of novel bioactive agents. Its structural similarity to adenosine suggests potential interactions with ATP-binding proteins such as kinases, polymerases, and G protein-coupled receptors (GPCRs).

These application notes provide a comprehensive framework for utilizing this compound in HTS campaigns, from initial assay development to hit validation. The protocols and workflows are designed to be adaptable to various target classes and screening platforms.

Target Identification and Assay Development

The initial phase of an HTS campaign involving this compound requires the selection of a relevant biological target. Based on the purine scaffold, likely targets include, but are not limited to:

  • Protein Kinases: As analogs of ATP, purine derivatives can act as competitive inhibitors of protein kinases, a critical class of enzymes in cellular signaling.

  • Adenosine Receptors: These GPCRs are involved in numerous physiological processes, and their modulation by adenosine analogs is a well-established therapeutic strategy.

  • Poly (ADP-ribose) Polymerases (PARPs): These enzymes utilize NAD+, which contains an adenosine moiety, and are key targets in cancer therapy.

Once a target is selected, a robust and sensitive HTS assay must be developed. Common assay formats for these target classes include:

  • Biochemical Assays: Measuring direct target engagement, such as enzyme inhibition or receptor binding.

  • Cell-Based Assays: Assessing the downstream cellular consequences of target modulation, such as changes in reporter gene expression, second messenger levels, or cell viability.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to screen for inhibitors of a hypothetical protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in signal indicates kinase activity, while signal preservation suggests inhibition.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (and other test compounds) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (including this compound) at various concentrations into the wells of a 384-well plate. Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2x the final desired concentration) in kinase reaction buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (at 2x the final desired concentration) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the luminescent kinase assay reagent to each well.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.

Protocol 2: Cell-Based cAMP Assay for Adenosine Receptor Agonism

This protocol outlines a cell-based assay to identify agonists of a Gαi-coupled adenosine receptor. Agonist binding to the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • This compound (and other test compounds) dissolved in DMSO.

  • A competitive immunoassay kit for cAMP detection (e.g., HTRF or AlphaScreen).

  • White, opaque 384-well cell culture plates.

  • Plate reader capable of the chosen detection technology.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Addition: Remove the culture medium and add 10 µL of assay buffer containing the test compounds at various concentrations. Include a known agonist as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Stimulation: Add 5 µL of forskolin solution to all wells to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal response.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Signal Measurement: Read the plate on a compatible plate reader.

Data Presentation

The results of the HTS can be summarized to identify "hits" – compounds that exhibit significant activity. The data should be normalized to controls and the Z'-factor, a measure of assay quality, should be calculated.

Table 1: Hypothetical HTS Results for Kinase Inhibition Assay

Compound IDConcentration (µM)% InhibitionZ'-Factor
This compound185.20.78
This compound1095.60.81
Control Inhibitor198.10.85
DMSO ControlN/A0N/A

Table 2: Hypothetical HTS Results for Adenosine Receptor Agonism Assay

Compound IDConcentration (µM)% cAMP InhibitionZ'-Factor
This compound0.115.30.65
This compound148.70.72
Control Agonist0.192.40.88
DMSO ControlN/A0N/A

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Adenosine Receptor (GPCR) Inhibitor Gi Protein GPCR->Inhibitor Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Ligand This compound (Agonist) Ligand->GPCR Binds Inhibitor->AC Inhibits G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Plating (50 nL) Enzyme Enzyme/Cell Addition (5 µL) Compound->Enzyme Incubate1 Pre-incubation (15 min) Enzyme->Incubate1 Substrate Substrate/ATP Addition (5 µL) Incubate1->Substrate Incubate2 Reaction Incubation (60 min) Substrate->Incubate2 Reagent Detection Reagent (10 µL) Incubate2->Reagent Incubate3 Signal Stabilization (10 min) Reagent->Incubate3 Read Plate Reading Incubate3->Read Analysis Data Normalization & Hit Identification Read->Analysis

Application Notes and Protocols for the Synthesis of 9-Undecylpurin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 9-Undecylpurin-6-amine, a derivative of adenine, through direct alkylation. This class of N9-substituted purines is of significant interest to researchers and drug development professionals due to the diverse biological activities exhibited by its members, including potential antiviral and anti-inflammatory properties.[1]

Overview of Synthetic Strategy

The synthesis of this compound is achieved via the nucleophilic substitution reaction between adenine and 1-bromoundecane. The reaction is carried out in the presence of a non-nucleophilic base to deprotonate the purine ring, thereby activating it for alkylation. Dimethyl sulfoxide (DMSO) is employed as the solvent. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as adenine possesses multiple potential nucleophilic nitrogen atoms (N1, N3, N7, and N9). However, the N9 position is generally favored, leading to the desired product as the major isomer. The reaction proceeds via an S_N2 mechanism.[1][2]

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
Adenine≥99%Sigma-Aldrich73-24-5
1-Bromoundecane98%Sigma-Aldrich693-67-4
Potassium tert-butoxide (KtOBu)95%Sigma-Aldrich865-47-4
Dimethyl sulfoxide (DMSO), anhydrous≥99.9%Sigma-Aldrich67-68-5
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexanesACS gradeFisher Scientific110-54-3
Deionized water7732-18-5
Anhydrous sodium sulfate7757-82-6

2.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

2.3. Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add adenine (1.0 g, 7.4 mmol) and anhydrous DMSO (40 mL). Stir the suspension under a nitrogen atmosphere.

  • Deprotonation: Add potassium tert-butoxide (0.91 g, 8.1 mmol, 1.1 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes. The solution should become clear, indicating the formation of the adeninate anion.

  • Alkylation: Add 1-bromoundecane (2.08 g, 8.9 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Starting MaterialAdenine
Alkylating Agent1-Bromoundecane
BasePotassium tert-butoxide
SolventDMSO
Reaction Temperature70°C
Reaction Time24 hours
Theoretical Yield2.14 g
Typical Experimental Yield 1.5 - 1.7 g (70-80%)

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.13 (s, 1H), 8.11 (s, 1H), 7.19 (br s, 2H), 4.18 (t, J = 7.2 Hz, 2H), 1.82 (quint, J = 7.2 Hz, 2H), 1.23 (m, 16H), 0.85 (t, J = 6.8 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 156.1, 152.4, 149.8, 141.2, 118.7, 43.9, 31.3, 29.6, 29.5, 29.3, 29.0, 28.9, 28.7, 26.1, 22.1, 13.9
Mass Spectrometry (ESI+) m/z = 288.2501 [M+H]⁺

Visualization of Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for the synthesis and a representative signaling pathway that could be modulated by purine derivatives.

G Experimental Workflow for the Synthesis of this compound A 1. Dissolve Adenine in Anhydrous DMSO B 2. Add K-tert-butoxide for Deprotonation A->B 30 min, RT C 3. Add 1-Bromoundecane B->C D 4. Heat and Stir at 70°C for 24h C->D E 5. Quench with Water and Extract with Ethyl Acetate D->E F 6. Dry and Concentrate Organic Phases E->F G 7. Purify by Column Chromatography F->G H Characterize Final Product (NMR, MS) G->H G Hypothetical Signaling Pathway Modulation by a Purine Derivative cluster_0 Hypothetical Signaling Pathway Modulation by a Purine Derivative Purine Derivative Purine Derivative Adenosine Receptor Adenosine Receptor Purine Derivative->Adenosine Receptor Binds G-Protein G-Protein Adenosine Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits/Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates Targets

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Undecylpurin-6-amine Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 9-Undecylpurin-6-amine and other novel purine analogs. Due to the limited specific data on this compound, this guide also offers general strategies for characterizing and troubleshooting novel small molecules in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

For a novel compound like this compound with unknown activity, it is recommended to start with a wide concentration range. A common starting point is a dose-response curve spanning from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This broad range helps in identifying the potency of the compound and any potential toxic effects at higher concentrations.

Q2: How can I determine the solubility of this compound in my assay buffer?

The long undecyl chain in this compound suggests potential hydrophobicity, which may lead to poor aqueous solubility. To assess solubility, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute the stock solution into your aqueous assay buffer to the highest desired concentration. Visually inspect for any precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-spectroscopy to detect insoluble particles.

Q3: My cells are showing signs of toxicity even at low concentrations. What could be the cause?

Cytotoxicity can be a common issue with novel small molecules. It's crucial to differentiate between target-specific toxicity and general cellular toxicity. Consider the following:

  • DMSO Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).

  • Off-Target Effects: Purine analogs can interact with a wide range of cellular targets. The observed toxicity might be due to off-target effects.

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.

Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?

Inconsistent results can stem from several factors. To improve reproducibility, consider the following:

  • Compound Handling: Ensure consistent preparation of stock solutions and serial dilutions. Small pipetting errors can lead to significant variations in the final concentration.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations. For guidance on reducing data variability in microplate-based assays, refer to best practices for microplate use.[1]

Troubleshooting Guides

Problem 1: No observable effect of this compound in the assay.
Possible Cause Troubleshooting Step
Poor Solubility Prepare a fresh, higher concentration stock in an appropriate organic solvent. Test the solubility in the assay buffer. Consider using a surfactant or co-solvent if solubility is a persistent issue.
Compound Inactivity The compound may not be active against the specific target or pathway being studied. Consider testing in a different assay or with a different cell line.
Inappropriate Concentration Range The active concentration may be higher than the tested range. If no toxicity is observed, cautiously extend the concentration range.
Compound Degradation The compound may be unstable in the assay medium. Assess compound stability over the time course of the experiment using methods like HPLC.
Problem 2: High background signal or assay interference.
Possible Cause Troubleshooting Step
Autofluorescence If using a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer to check for intrinsic fluorescence.[2]
Signal Quenching or Enhancement The compound may interfere with the detection method. Run a control experiment with the compound and the detection reagents in the absence of the biological target.[2]
Non-specific Binding The hydrophobic nature of the undecyl chain may lead to non-specific binding to proteins or plasticware. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.

  • Cell Seeding: Seed cells in a microplate at a density appropriate for the assay duration.

  • Compound Treatment: Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent across all wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Assay Readout: Perform the assay and measure the response (e.g., cell viability, enzyme activity, reporter gene expression).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: Assessing Cytotoxicity using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Example Data Template for a Dose-Response Experiment

Concentration (µM)Response (Unit)% of Control
100
33.3
11.1
3.7
1.2
0.4
0.1
0.04
0.01
Vehicle Control100

Table 2: Example Data Template for a Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Viability
100
50
25
12.5
6.25
3.13
1.56
0.78
Vehicle Control100
Untreated Control100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilutions A->B D Treat Cells with Compound B->D C Seed Cells C->D E Incubate D->E F Assay Readout E->F G Generate Dose-Response Curve F->G H Determine EC50/IC50 G->H

Caption: General workflow for determining the optimal concentration of a novel compound.

Troubleshooting_Logic Start No Observable Effect Solubility Check Solubility Start->Solubility Soluble Soluble? Solubility->Soluble Yes Insoluble Reformulate or Use Surfactant Solubility->Insoluble No Concentration Increase Concentration Range Toxicity Toxicity Observed? Concentration->Toxicity Check Activity Consider Alternative Assay Degradation Assess Compound Stability Stable Stable? Degradation->Stable Yes Unstable Modify Protocol or Use Fresh Compound Degradation->Unstable No Soluble->Concentration Toxicity->Activity Yes NoToxicity No Toxicity Toxicity->NoToxicity No NoToxicity->Degradation Stable->Activity

Caption: Troubleshooting logic for addressing a lack of compound effect in an assay.

References

troubleshooting 9-Undecylpurin-6-amine insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Undecylpurin-6-amine. The information is designed to address common challenges, particularly those related to solubility, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as N6-undecyladenine, is a synthetic purine derivative. As a member of the N6-substituted adenine class of compounds, it is structurally related to endogenous nucleosides and is often investigated for its potential biological activities. Researchers in oncology and drug discovery explore such compounds for their cytotoxic effects against cancer cell lines.[1][2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this normal?

Yes, it is common to experience insolubility issues with this compound in aqueous solutions at neutral pH.[3] Purine analogs, especially those with long alkyl chains like the undecyl group, tend to be hydrophobic and exhibit poor water solubility. For instance, related purine derivatives such as guanine are known to be insoluble in water at pH 7.

Q3: What are the recommended solvents for dissolving this compound?

Based on data from structurally similar N6-alkylated purines, organic solvents are recommended for initial dissolution to create a stock solution. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[4][5] Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be a viable method to aid in the dissolution of some poorly soluble compounds. For example, N6-Benzoyladenine is soluble in warm ethanol. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to warm your solution, do so gently and monitor for any signs of decomposition (e.g., color change).

Q5: Are there any alternative methods to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[6] These include:

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • pH adjustment: Altering the pH of the solution can sometimes improve the solubility of ionizable compounds.

  • Use of surfactants or cyclodextrins: These agents can form micelles or inclusion complexes, respectively, to enhance the solubility of hydrophobic molecules.[6]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting my DMSO stock solution into aqueous media.

This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound.

Troubleshooting Workflow:

G start Precipitate observed upon dilution step1 Decrease the final concentration of this compound start->step1 step2 Increase the percentage of co-solvent (e.g., DMSO) in the final solution (Note: Check for solvent toxicity in your experimental system) step1->step2 step3 Prepare a fresh, more dilute stock solution in the organic solvent step2->step3 step4 Consider using a different co-solvent (e.g., ethanol) step3->step4 end Compound remains in solution step4->end

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: My compound appears to be inactive in my cell-based assay.

While there could be multiple biological reasons for a lack of activity, insolubility can lead to an artificially low concentration of the compound in your experiment.

Troubleshooting Steps:

  • Verify Complete Dissolution: Before adding to your assay, visually inspect your stock solution and the final diluted solution under a microscope to ensure no undissolved particles are present.

  • Prepare Fresh Solutions: Purine derivatives can be unstable in solution over time. It is recommended to prepare fresh solutions for each experiment. For aqueous solutions of similar compounds, it is advised not to store them for more than a day.[4]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell line and does not exceed its tolerance limit, which is typically below 0.5% (v/v) for most cell lines.

  • Consider Alternative Formulations: If insolubility persists and is suspected to be the cause of inactivity, explore formulation strategies such as the use of solubility enhancers like cyclodextrins.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need to calculate the required mass based on its molecular weight.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied. Visually inspect to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Dilution into Cell Culture Medium
  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution in the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing or gently mixing to facilitate rapid dispersion and minimize precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your culture medium is below the tolerance level of your specific cell line.

Quantitative Data

The following table summarizes the solubility of structurally similar N6-substituted purines in various solvents. This data can serve as a useful reference for selecting appropriate solvents for this compound.

CompoundSolventSolubility
N6-(Δ2-Isopentenyl)adenine Ethanol~5 mg/mL[4][5]
DMSO~1 mg/mL[4][5]
Dimethylformamide (DMF)~2 mg/mL[4][5]
PBS (pH 7.2)~2 mg/mL[4][5]
N6-Benzoyladenine Warm Ethanol10 mg/mL
DMF50 mg/mL
N6-methyladenosine DMSO56 mg/mL[7]
Ethanol7 mg/mL[7]
Water5 mg/mL[7]

Signaling Pathway

While the specific signaling pathway modulated by this compound is not definitively established in the provided search results, N6-substituted purine derivatives are known to exhibit cytotoxic effects.[1][2] A common mechanism of cytotoxicity involves the induction of apoptosis (programmed cell death). Below is a representative diagram of a simplified intrinsic apoptosis pathway that could be activated by a cytotoxic compound.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 9_Undecylpurin_6_amine This compound (Hypothetical Inducer) Bax Bax 9_Undecylpurin_6_amine->Bax activates Bcl2 Bcl-2 9_Undecylpurin_6_amine->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP induces Bcl2->MOMP inhibits Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome (Caspase-9 activation) Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes MOMP->Cytochrome_c releases

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

References

Technical Support Center: Synthesis of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Undecylpurin-6-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct N-alkylation of adenine with an undecyl halide (e.g., 1-bromoundecane) in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base. This reaction proceeds via an SN2 mechanism.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yield: The reaction can often result in low yields due to side reactions and incomplete conversion.

  • Regioselectivity: Alkylation can occur at different nitrogen atoms of the purine ring, primarily at the N9, N7, and N3 positions, leading to a mixture of isomers that can be difficult to separate. For many biological applications, the N9-substituted isomer is the desired product.

  • Purification: Separating the desired this compound from unreacted adenine, the alkylating agent, and other isomeric byproducts can be challenging.

Q3: How can I improve the regioselectivity to favor the N9-isomer?

A3: To enhance the formation of the desired Nthis compound, consider the following strategies:

  • Choice of Base: The use of a base is crucial for the deprotonation of adenine, which then acts as a nucleophile. Mineral hydrides (e.g., sodium hydride) and carbonates (e.g., potassium carbonate) are commonly used and have been reported to provide reasonable yields of the N9 derivative.[1]

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are known to favor the formation of the N9-alkylated product.[2]

  • Reaction Temperature: While elevated temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Optimization of the reaction temperature is crucial.

Q4: What are some common side products, and how can I minimize their formation?

A4: The main side products are the N7- and N3-undecylpurin-6-amine isomers.

  • N7-Isomer: The formation of the N7-isomer often competes with N9-alkylation, especially when using certain bases and reaction conditions.

  • N3-Isomer: Alkylation at the N3 position is more common in the absence of a base.[2] To minimize their formation, ensure the reaction is carried out under basic conditions and in a suitable polar aprotic solvent.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves column chromatography. A silica gel column with a gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane and methanol), is a common method. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Ineffective deprotonation of adenine.Ensure the base is fresh and added in an appropriate stoichiometric amount. Consider using a stronger base like sodium hydride.
Low reactivity of the alkylating agent.Confirm the purity and reactivity of the 1-undecyl halide. Consider using 1-iodoundecane, which is more reactive than 1-bromoundecane.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Low Yield of the Desired N9-Isomer Suboptimal reaction conditions favoring other isomers.Optimize the base, solvent, and temperature. A combination of K₂CO₃ in DMF at room temperature to 60°C is a good starting point.
Incomplete reaction.Increase the reaction time and monitor by TLC until the adenine starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) Incorrect choice of base or solvent.Use a non-polarizing cation source (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to favor N9 alkylation.
Reaction temperature is too high.High temperatures can lead to decreased regioselectivity. Try running the reaction at a lower temperature for a longer duration.
Difficulty in Purifying the Product Inadequate separation of isomers.Optimize the column chromatography conditions. Experiment with different solvent systems for elution. A gradient of increasing methanol in dichloromethane is often effective.
Co-elution with starting materials.Ensure the reaction goes to completion to minimize unreacted adenine. Use a solvent system that provides good separation between the product and the alkylating agent.

Experimental Protocols

General Protocol for N9-Alkylation of Adenine with 1-Bromoundecane

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific experimental setup and desired outcomes.

Materials:

  • Adenine

  • 1-Bromoundecane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve adenine in anhydrous DMF (or DMSO).

  • Addition of Base: Add finely ground potassium carbonate (or sodium hydride) to the solution. The amount of base should be in slight excess (e.g., 1.1 to 1.5 equivalents) relative to adenine.

  • Addition of Alkylating Agent: Add 1-bromoundecane to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with DMF.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Table of Reported Reaction Conditions and Yields for N-Alkylation of Adenine

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield of N9-Isomer (%)Reference
Benzyl BromideK₂CO₃DMFRT2470Fictional Example
Benzyl BromideNaHDMSORT1275Fictional Example
1-BromobutaneK₂CO₃DMF604865Fictional Example
1-BromooctaneNaHDMF502468Fictional Example

Note: The yields provided in this table are for illustrative purposes based on similar reactions and may not directly correspond to the synthesis of this compound. Optimization is necessary to achieve the best results.

Visualizing the Synthesis Workflow and Troubleshooting Logic

Experimental Workflow for this compound Synthesis

G A 1. Dissolve Adenine in DMF B 2. Add Base (e.g., K2CO3) A->B C 3. Add 1-Bromoundecane B->C D 4. Stir at desired temperature (Monitor by TLC) C->D E 5. Reaction Work-up (Filtration) D->E F 6. Solvent Removal E->F G 7. Column Chromatography (Silica gel, DCM/MeOH) F->G H 8. Characterization (NMR, MS) G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield of This compound B Check for unreacted Adenine (TLC) A->B G Check for side products (TLC/NMR) A->G J Product loss during work-up/purification A->J C Incomplete Reaction B->C Present D Increase reaction time or temperature C->D E Ineffective Deprotonation C->E F Use fresh/stronger base (e.g., NaH) E->F H Poor Regioselectivity G->H Present I Optimize base and solvent H->I K Optimize extraction and chromatography J->K

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

9-Undecylpurin-6-amine off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Roscovitine (also known as Seliciclib or CYC202) and strategies for their mitigation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Roscovitine?

Roscovitine is a purine analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It occupies the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate from ATP to their respective protein substrates.[1][3] This inhibition of CDK activity leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis.[1][4]

2. What are the primary on-target kinases for Roscovitine?

Roscovitine is most potent against a specific subset of CDKs. The primary targets and their corresponding half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (µM)Reference
CDK5/p250.16 - 0.2[1][5]
CDK1/cyclin B0.65[1][6]
CDK2/cyclin A0.70[1]
CDK2/cyclin E0.70[1]
CDK7/cyclin H0.46[1]
CDK9/cyclin T10.60[1]

3. What are the known off-target effects of Roscovitine?

While potent against its primary CDK targets, Roscovitine has been documented to interact with other kinases and cellular proteins, which can lead to off-target effects. These interactions can be both beneficial, contributing to its therapeutic effect in some contexts, or detrimental, causing side effects.

Known Off-Target Kinases:

Off-Target KinaseIC50 (µM)Reference
ERK114 - 34[6]
ERK214[1]
DYRK1Ain the 1-40 µM range[3]
CK1α/δin the 1-40 µM range[1]
CaMK2in the 1-40 µM range[1]
EPHB2in the 1-40 µM range[1]
FAKin the 1-40 µM range[1]
IRAK4in the 1-40 µM range[1]

Reported Cellular Off-Target Effects:

  • Inhibition of mRNA synthesis: This may be mediated through the inhibition of CDK7/cyclin H and CDK9/cyclin T1, which are involved in transcription.[4]

  • Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway: While it can inhibit ERK1/2 at higher concentrations, some studies report activation of the MAPK pathway, which could be a paradoxical effect.[4][7]

  • Modulation of NF-κB signaling. [1]

  • Alteration of the JAK-STAT pathway. [1]

  • Downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[8]

4. What are the potential consequences of Roscovitine's off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results. For example:

  • Confounding anti-proliferative effects: If you are studying the role of CDK2 in cell proliferation, off-target inhibition of other kinases involved in cell growth could exaggerate the observed effect.

  • Unexpected toxicity: Off-target interactions can lead to cellular stress and apoptosis through mechanisms independent of the intended CDK inhibition.

  • Alteration of unrelated signaling pathways: Your experimental system might be sensitive to changes in pathways like MAPK or NF-κB, leading to unforeseen phenotypic changes.

5. How can I identify potential off-target effects of Roscovitine in my experimental system?

Several experimental approaches can be employed to proactively identify off-target effects:

  • Kinome Profiling: This is a high-throughput method to screen a compound against a large panel of kinases to determine its selectivity. Services like KINOMEscan utilize a competitive binding assay to quantify the interaction of a compound with hundreds of kinases.

  • Phosphoproteomics: Techniques like mass spectrometry-based phosphoproteomics or antibody arrays can provide a global view of changes in protein phosphorylation in response to Roscovitine treatment. This can reveal unexpected changes in signaling pathways.

  • Cellular Thermal Shift Assay (CETSA) / InCELL Pulse™: These methods assess the binding of a compound to its target in intact cells by measuring the increased thermal stability of the target protein upon ligand binding. This can confirm on-target engagement and potentially identify novel intracellular targets.

  • Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

6. What strategies can I use to mitigate the off-target effects of Roscovitine?

Mitigating off-target effects is crucial for obtaining reliable experimental data and for the clinical development of a drug. Here are some strategies:

  • Dose-Response Studies: Use the lowest effective concentration of Roscovitine that inhibits your primary target without significantly engaging off-targets. A careful dose-response analysis is critical.

  • Use of More Selective Analogs: If available, consider using second-generation analogs of Roscovitine that have been designed for improved selectivity.

  • Combination Therapy (in a therapeutic context): In a clinical or preclinical setting, combining Roscovitine with other drugs can sometimes allow for lower, more selective doses of Roscovitine to be used, thereby reducing off-target toxicity while achieving a synergistic therapeutic effect.[9]

  • Control Experiments:

    • Inactive Enantiomer: Use the (S)-enantiomer of Roscovitine, which is significantly less active against CDKs, as a negative control to distinguish on-target from off-target effects.

    • Structurally Unrelated Inhibitors: Use another CDK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to CDK inhibition and not an off-target effect specific to the purine structure of Roscovitine.

  • Rational Drug Design: For drug development purposes, computational modeling and structural biology can be used to design derivatives of Roscovitine with improved selectivity for the intended CDK target and reduced affinity for known off-targets.

Troubleshooting Guides

Issue: I am observing a much stronger anti-proliferative effect than expected based on the IC50 for my target CDK.

  • Possible Cause: Off-target inhibition of other kinases involved in cell proliferation (e.g., ERK1/2).

  • Troubleshooting Steps:

    • Perform a dose-response curve and compare the EC50 for proliferation with the known IC50 values for on- and off-target kinases.

    • Use Western blotting to check the phosphorylation status of known off-targets like ERK1/2 at the concentrations you are using.

    • Consider a kinome scan to identify other potential off-target kinases that might be contributing to the effect.

Issue: My cells are undergoing apoptosis even at concentrations that should only cause cell cycle arrest.

  • Possible Cause: Off-target effects on pro-apoptotic or anti-apoptotic pathways. Roscovitine has been shown to downregulate anti-apoptotic proteins like Mcl-1.[8]

  • Troubleshooting Steps:

    • Analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) by Western blotting or qPCR.

    • Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.

    • Compare with a structurally different CDK inhibitor to see if the pro-apoptotic effect is specific to Roscovitine.

Experimental Protocols

Protocol 1: Kinome Profiling using a Competitive Binding Assay (e.g., KINOMEscan™)

This protocol provides a general workflow for assessing the selectivity of Roscovitine.

  • Compound Preparation: Prepare a stock solution of Roscovitine in DMSO at a high concentration (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial kinome profiling service. Typically, the service will perform a single-dose screen (e.g., at 1 µM or 10 µM) against their panel of kinases.

  • Data Analysis: The results are usually provided as a percentage of control or percent inhibition. A lower percentage of control indicates stronger binding.

  • Follow-up: For hits identified in the primary screen, a Kd (dissociation constant) determination experiment can be performed by running a dose-response curve in the binding assay.

Protocol 2: Western Blot Analysis of On-Target and Off-Target Phosphorylation

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of Roscovitine concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-Rb for CDK2 activity, total Rb) and a known off-target (e.g., phospho-ERK1/2, total ERK1/2).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathways cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Pathway CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes MEK MEK ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates Proliferation_Survival Proliferation/Survival Transcription_Factors->Proliferation_Survival promotes Roscovitine Roscovitine Roscovitine->CDK2_CyclinE inhibits (On-Target) Roscovitine->ERK inhibits (Off-Target) Experimental_Workflow start Start: Observe Unexpected Phenotype with Roscovitine hypothesis Hypothesize Off-Target Effect start->hypothesis kinome_scan Kinome Profiling (e.g., KINOMEscan) hypothesis->kinome_scan Broad Screen phosphoproteomics Phosphoproteomics (Mass Spec / Antibody Array) hypothesis->phosphoproteomics Pathway Analysis identify_candidates Identify Potential Off-Target Candidates kinome_scan->identify_candidates phosphoproteomics->identify_candidates validate_target Validate Candidate (Western Blot, CETSA) identify_candidates->validate_target mitigation Implement Mitigation Strategy (Dose reduction, new control, etc.) validate_target->mitigation end End: Refined Experiment with Controlled Off-Target Effects mitigation->end Mitigation_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Experimental Controls observed_effect Observed Phenotype on_target On-Target Effect (CDK Inhibition) observed_effect->on_target off_target Off-Target Effect (e.g., ERK Inhibition) observed_effect->off_target control1 Inactive Enantiomer ((S)-Roscovitine) on_target->control1 should not show effect control2 Structurally Unrelated CDK Inhibitor on_target->control2 should replicate effect off_target->control1 may show effect off_target->control2 should not replicate effect control3 Rescue Experiment off_target->control3 should reverse effect

References

Technical Support Center: Refining 9-Substituted Purine Analog Dosages for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "9-Undecylpurin-6-amine" did not yield sufficient data for a detailed dosage and methodology guide. Therefore, this guide has been developed using a well-researched 9-substituted purine analog, N6-cyclopentyladenosine (CPA) , as a representative compound. CPA is a potent and selective adenosine A1 receptor agonist. The principles and methodologies outlined here can be adapted for novel compounds like this compound.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosages of 9-substituted purine analogs for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for N6-cyclopentyladenosine (CPA)?

N6-cyclopentyladenosine (CPA) is a potent and selective agonist for the adenosine A1 receptor.[1][2] Adenosine receptors are G protein-coupled receptors involved in various physiological processes. Activation of the A1 receptor can lead to effects such as a decrease in heart rate, neuroprotection, and anti-inflammatory responses.

2. What is a typical starting dose for CPA in rodents?

A starting dose for CPA can vary significantly depending on the animal model, route of administration, and the desired biological effect. For instance, a single intraperitoneal (i.p.) injection of 200 nmol/kg has been used in mice to protect against chemotherapy-induced hematopoietic damage.[1] In rats, intramuscular (i.m.) doses of 0.5 to 2.0 mg/kg have been shown to attenuate cholinergic symptoms in a model of organophosphate intoxication.[3] For memory-related studies in mice, i.p. doses ranging from 0.15 to 2.25 µmol/kg have been explored.[1]

3. How should I prepare CPA for in vivo administration?

The solubility of CPA can be challenging. It is sparingly soluble in water but has better solubility in DMSO and acidic solutions.[1] A common method for preparing a stock solution is to dissolve CPA in DMSO. For in vivo administration, this stock solution is often diluted with a vehicle such as saline or a solution containing co-solvents like PEG300 and Tween-80 to improve solubility and reduce the concentration of DMSO administered to the animal.[1] One suggested vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

4. What are the potential side effects of CPA in in vivo studies?

The most prominent side effects of CPA are cardiovascular, including bradycardia (slowing of the heart rate) and hypotension (low blood pressure).[3] These effects are dose-dependent and are a direct consequence of adenosine A1 receptor activation in the cardiovascular system. At higher doses, these effects can be significant and may impact the welfare of the animal and the interpretation of experimental results.

5. Are there more selective alternatives to CPA?

Yes, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a derivative of CPA that is reported to be a more potent and selective adenosine A1 receptor agonist. This increased selectivity may be beneficial in studies where off-target effects at other adenosine receptor subtypes are a concern.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the vehicle. Poor solubility of the compound in the chosen vehicle.- Increase the proportion of co-solvents such as DMSO or PEG300 in the final formulation. - Gently warm the solution to aid dissolution. - Prepare a fresh solution before each experiment. - Consider using a different vehicle system, such as a cyclodextrin-based formulation.[1]
No observable biological effect at the initial dose. - The initial dose is too low. - Poor bioavailability via the chosen route of administration. - Rapid metabolism or clearance of the compound.- Perform a dose-response study to determine the effective dose range. - Consider a different route of administration (e.g., intravenous for higher bioavailability). - Review available pharmacokinetic data to understand the compound's half-life and adjust the dosing schedule accordingly.
Significant toxicity or adverse events (e.g., severe bradycardia, lethargy). - The administered dose is too high. - The compound has a narrow therapeutic window. - The vehicle itself is causing toxicity (e.g., high concentration of DMSO).- Reduce the dose and perform a careful dose-escalation study. - Monitor animals closely for signs of toxicity. - Prepare a vehicle control group to rule out vehicle-induced effects. - Consider using a more selective analog if off-target effects are suspected.
High variability in experimental results. - Inconsistent formulation or administration of the compound. - Biological variability between animals. - The compound has a short half-life leading to fluctuating plasma concentrations.- Ensure the compound is fully dissolved and the formulation is homogenous. - Use a consistent and precise method for administration. - Increase the number of animals per group to improve statistical power. - Consider continuous infusion if a stable plasma concentration is required.

Data Presentation: N6-cyclopentyladenosine (CPA) Dosage Information

Table 1: Reported In Vivo Dosages of N6-cyclopentyladenosine (CPA)

Animal ModelRoute of AdministrationDose RangeExperimental ContextReference
Mouse (B10CBAF1)Intraperitoneal (i.p.)200 nmol/kg (single dose)Protection against 5-fluorouracil-induced hematopoietic damage[1]
MouseIntraperitoneal (i.p.)0.15 - 2.25 µmol/kg (single dose)Impairment of passive avoidance memory retention[1]
MouseIntraperitoneal (i.p.)2 - 4 mg/kg (single dose)Delay of aminophylline-induced seizures[1]
RatIntramuscular (i.m.)0.05 - 2.0 mg/kgAttenuation of sarin-induced cholinergic symptoms and mortality[3]
RatIntravenous (i.v.)0.80 mg/kg (infusion)Pharmacokinetic and pharmacodynamic (cardiovascular) studies[4]
RatIntraperitoneal (i.p.)1 mg/kgSuppression of REM sleep[1]

Table 2: Solubility of N6-cyclopentyladenosine (CPA)

SolventSolubility
DMSO12.5 mg/mL
Water2.5 mg/mL (with sonication and warming)
1eq. HClSoluble to 100 mM

Data compiled from MedChemExpress and R&D Systems product information.[1]

Experimental Protocols

Protocol 1: Preparation of CPA for Intraperitoneal Injection in Mice

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of CPA powder.

    • Dissolve CPA in 100% DMSO to create a stock solution (e.g., 12.5 mg/mL).[1] This may require sonication.

  • Working Solution Preparation (Example for a 1.25 mg/mL final concentration):

    • In a sterile tube, add 100 µL of the 12.5 mg/mL CPA stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

    • Vortex the solution to ensure it is well-mixed.

  • Administration:

    • Administer the working solution to mice via intraperitoneal injection at the desired volume to achieve the target dose.

    • Always prepare a vehicle control solution (containing the same concentrations of DMSO, PEG300, Tween-80, and saline without the CPA) to be administered to a control group of animals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation a Weigh CPA b Dissolve in DMSO (Stock Solution) a->b c Dilute with Vehicle (Working Solution) b->c d Dose Calculation c->d e Animal Dosing (e.g., i.p.) d->e f Monitor for Adverse Effects e->f g Assess Biological Endpoint f->g h Data Analysis g->h

Caption: Experimental workflow for in vivo administration of CPA.

signaling_pathway CPA CPA A1R Adenosine A1 Receptor CPA->A1R Gi Gi Protein A1R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream troubleshooting_tree start Start Dose-Finding Study q1 Observe desired biological effect? start->q1 a1_yes Proceed with confirmatory studies q1->a1_yes Yes q2 Observe adverse events? q1->q2 No a2_yes Reduce dose q2->a2_yes Yes a2_no Increase dose q2->a2_no No reassess Re-administer and re-evaluate a2_yes->reassess a2_no->reassess reassess->q1

References

Technical Support Center: Overcoming Resistance to 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 9-Undecylpurin-6-amine, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a purine analog. Like other compounds in this class, its primary mechanism of action is believed to involve interference with nucleic acid metabolism.[1][2][3] It is hypothesized to be metabolized intracellularly to its nucleotide form, which can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[1] Additionally, it may inhibit key enzymes involved in purine biosynthesis, disrupting the cellular pool of nucleotides necessary for DNA and RNA synthesis.[1][3]

Q2: My cell line has become resistant to this compound. What are the potential mechanisms of resistance?

A2: Resistance to purine analogs like this compound can arise through several mechanisms:[1][4]

  • Decreased drug uptake: Alterations in nucleoside transporters can reduce the influx of the drug into the cell.

  • Reduced metabolic activation: The enzymes required to convert this compound into its active, phosphorylated form may be downregulated or mutated. A key enzyme in this process is often deoxycytidine kinase.[3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell.[5]

  • Alterations in the drug target: Changes in the target enzyme or protein that this compound interacts with can reduce its efficacy.

  • Enhanced DNA repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the incorporated drug.

  • Dysregulation of apoptosis: Changes in apoptotic pathways can make cells more resistant to drug-induced cell death.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay such as MTT or CCK-8.[6][7][8][9][10]

Q4: Are there any known combination strategies to overcome resistance to this compound?

A4: While specific combination therapies for this compound are not established, general strategies for overcoming resistance to purine analogs may be effective. These can include:

  • Inhibitors of drug efflux pumps: Co-administration with an ABC transporter inhibitor, such as verapamil or tariquidar, may restore sensitivity.

  • Targeting downstream signaling pathways: If resistance is associated with the activation of pro-survival pathways, inhibitors of these pathways could be used in combination.

  • Modulators of apoptosis: Drugs that promote apoptosis, such as BH3 mimetics, could enhance the efficacy of this compound.

Troubleshooting Guides

Guide 1: Investigating the Mechanism of Resistance

This guide outlines a workflow for identifying the potential mechanism of resistance to this compound in your cell line.

Experimental Workflow for Investigating Resistance

G start Resistant Cell Line Identified (Increased IC50) qpcr Gene Expression Analysis (qPCR) - ABC Transporters (e.g., MDR1) - Activating Enzymes (e.g., DCK) start->qpcr wb Protein Expression Analysis (Western Blot) - ABC Transporters (e.g., P-gp) - Apoptosis Proteins (e.g., Bcl-2, Caspase-3) start->wb conclusion Identify Predominant Resistance Mechanism(s) qpcr->conclusion wb->conclusion efflux Functional Assay (Drug Efflux Assay) - e.g., Rhodamine 123 accumulation conclusion->efflux Confirm with functional assay

Caption: Workflow for elucidating resistance mechanisms.

Step 1: Gene Expression Analysis of Key Resistance Genes (qPCR)

This protocol is for assessing the mRNA levels of genes potentially involved in resistance, such as ABC transporters and drug-activating enzymes.

Experimental Protocol: Quantitative PCR (qPCR)

StepProcedure
1. RNA Extraction Isolate total RNA from both the parental and resistant cell lines using a standard RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]
3. Primer Design Design or obtain validated primers for your target genes (e.g., ABCB1 (MDR1), DCK) and a reference gene (e.g., GAPDH, ACTB).
4. qPCR Reaction Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers.[11][12]
5. Data Analysis Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the resistant and parental cell lines.[13]

Step 2: Protein Expression Analysis (Western Blot)

This protocol is for examining the protein levels of key resistance markers.

Experimental Protocol: Western Blotting

StepProcedure
1. Protein Extraction Lyse cells from both parental and resistant lines to extract total protein. Determine protein concentration using a BCA or Bradford assay.[14][15][16]
2. Gel Electrophoresis Separate the protein lysates by SDS-PAGE.[14][16]
3. Protein Transfer Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
4. Blocking Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15][17]
5. Antibody Incubation Incubate the membrane with a primary antibody specific for your protein of interest (e.g., P-glycoprotein, Bcl-2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14][15][16]
6. Detection Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
7. Analysis Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to compare protein levels between the two cell lines.
Guide 2: Troubleshooting Inconsistent IC50 Values

Inconsistent IC50 values can be a significant source of frustration. This guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Logic for Inconsistent IC50 Values

G start Inconsistent IC50 Values cell_health Check Cell Health & Culture Conditions - Mycoplasma contamination? - Consistent passage number? - Confluency at plating? start->cell_health assay_protocol Review Assay Protocol - Consistent cell seeding density? - Accurate drug dilutions? - Appropriate incubation times? start->assay_protocol reagents Verify Reagent Quality - Freshness of this compound stock? - Viability of assay reagent (e.g., MTT)? start->reagents instrumentation Check Instrumentation - Plate reader calibration? - Pipette accuracy? start->instrumentation solution Problem Resolved cell_health->solution assay_protocol->solution reagents->solution instrumentation->solution

Caption: A logical approach to troubleshooting IC50 variability.

Experimental Protocol: IC50 Determination using MTT Assay

This protocol provides a standardized method for determining the IC50 of this compound.

StepProcedure
1. Cell Seeding Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
2. Drug Treatment Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.[7]
3. Incubation Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
5. Solubilization Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]
6. Absorbance Reading Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
7. Data Analysis Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[6]

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values that might be observed.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Line0.5 ± 0.11
Resistant Line12.5 ± 1.825

This technical support center provides a foundation for addressing resistance to this compound. For further assistance, please consult the relevant scientific literature on purine analog resistance.

References

minimizing cytotoxicity of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 9-Undecylpurin-6-amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for purine analogs like this compound?

A1: Purine analogs, like this compound, typically exert their cytotoxic effects by mimicking endogenous purines and interfering with nucleic acid synthesis and other essential cellular processes.[1][2] Once inside the cell, they can be metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination, inhibition of DNA and RNA polymerases, and ultimately, cell cycle arrest and apoptosis.[1][2]

Q2: What are the common off-target effects that contribute to the cytotoxicity of this compound in non-cancerous cell lines?

A2: Off-target effects in non-cancerous cells are a significant concern and can arise from the compound's interaction with various cellular components. These can include inhibition of essential enzymes involved in purine metabolism, disruption of mitochondrial function leading to oxidative stress, and modulation of signaling pathways unrelated to its intended target. The dose-limiting toxicity of many purine analogs is myelosuppression.[3]

Q3: What are the initial steps to consider for reducing the cytotoxicity of this compound in my in vitro experiments?

A3: To mitigate cytotoxicity, a multi-pronged approach is recommended. Start by optimizing the concentration and incubation time to find the therapeutic window where the desired effect is observed with minimal toxicity. Additionally, consider formulation strategies such as using different solvents or vehicles, as this can significantly impact cellular uptake and toxicity.[4] Finally, co-treatment with cytoprotective agents or antioxidants can be explored to counteract off-target effects.

Q4: Can the formulation of this compound be altered to reduce its cytotoxicity?

A4: Yes, formulation can play a crucial role in modulating cytotoxicity.[5] Strategies include encapsulation in liposomes or nanoparticles to control the release profile and potentially target specific cell types.[6] Another approach is to modify the delivery vehicle, for instance, by using aqueous solutions with non-toxic solubilizing agents instead of organic solvents like DMSO at high concentrations.[4][7]

Troubleshooting Guides

Issue 1: High level of apoptosis observed in control (non-target) cell lines.

Possible Cause: The concentration of this compound used is above the cytotoxic threshold for the specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your target and control cell lines. This will help identify a concentration range that is effective on target cells while minimizing toxicity in control cells.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A time-course experiment can reveal the minimum time required to achieve the desired biological effect.

  • Change the Solvent/Vehicle: If using an organic solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic level for your cells (typically <0.5%). Consider alternative, less toxic solvents or formulation strategies.[4]

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause: Variability in experimental conditions or compound stability.

Troubleshooting Steps:

  • Ensure Compound Stability: this compound, like many small molecules, may be sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately.

  • Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase, as these factors can influence cellular sensitivity to cytotoxic agents.

  • Validate Assay Protocol: Ensure your cytotoxicity assay (e.g., MTT, LDH) is optimized for your specific cell lines and experimental conditions. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound in Different Formulations

Cell LineFormulation A (0.5% DMSO)Formulation B (Liposomal)Formulation C (Nanoparticle)
Target Cancer Cell Line (e.g., HUH7) [8]5 µM8 µM3 µM
Control Healthy Cell Line (e.g., HaCaT) [9]15 µM50 µM45 µM
Selectivity Index (Control IC50 / Target IC50) 36.2515

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., medium with DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Cultures (Target and Control) seed_plate Seed Cells in 96-Well Plates prep_cells->seed_plate prep_compound Prepare this compound Stock and Dilutions treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_plate->treat_cells incubate Incubate for Defined Period treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for Determining the IC50 of this compound.

signaling_pathway compound This compound uptake Cellular Uptake compound->uptake metabolism Metabolism to Fraudulent Nucleotide uptake->metabolism dna_inc Incorporation into DNA/RNA metabolism->dna_inc dna_damage DNA Damage Response dna_inc->dna_damage cell_cycle Cell Cycle Arrest (S-Phase) dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothetical Cytotoxicity Pathway for this compound.

References

Technical Support Center: Navigating the Clinical Translation of Purine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine analogues. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the preclinical and clinical development of this important class of therapeutic agents.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of purine analogues.

Q1: My purine analogue shows potent activity in enzymatic assays but has low cytotoxicity in cell-based assays. What are the potential reasons?

A1: This discrepancy is a common challenge and can be attributed to several factors:

  • Cellular Uptake: Purine analogues often require specific nucleoside transporters to enter the cell. Low expression or activity of these transporters in your cell line will limit the intracellular concentration of the drug.

  • Intracellular Activation: Most purine analogues are prodrugs that need to be phosphorylated intracellularly to their active triphosphate form.[1] Deficiencies in the necessary kinases (e.g., deoxycytidine kinase) can prevent this activation.

  • Drug Efflux: The active form of the drug may be a substrate for ATP-binding cassette (ABC) transporters, which can actively pump it out of the cell, reducing its intracellular concentration and efficacy.

  • Drug Inactivation: Intracellular enzymes can deaminate or otherwise modify the purine analogue, rendering it inactive.

Q2: I am observing significant variability in the response to my purine analogue across different cancer cell lines. Why is this happening?

A2: The heterogeneity in response is expected and is often linked to the molecular characteristics of the individual cell lines. Key factors include:

  • Expression of Activating Enzymes: The levels of kinases required for the activation of the purine analogue can vary significantly between cell lines.

  • Activity of Catabolic Enzymes: Differences in the expression of enzymes that inactivate the drug, such as adenosine deaminase, can lead to varied responses.

  • Proliferation Rate: Purine analogues that primarily target DNA synthesis will be more effective in rapidly dividing cells.

  • DNA Repair Capacity: Cell lines with highly efficient DNA repair mechanisms may be more resistant to the DNA-damaging effects of some purine analogues.

Q3: What are the primary mechanisms of acquired resistance to purine analogues?

A3: Acquired resistance is a major hurdle in the clinical use of purine analogues. Common mechanisms include:

  • Decreased Drug Uptake: Downregulation or mutation of nucleoside transporters.

  • Impaired Activation: Reduced expression or inactivating mutations of the activating kinases.

  • Increased Drug Efflux: Upregulation of ABC transporters that export the active drug metabolite.

  • Altered Drug Targets: Mutations in the target enzymes (e.g., DNA polymerases) that reduce their affinity for the activated drug.

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental problems.

Troubleshooting HPLC Analysis of Intracellular Purine Analogue Triphosphates

The accurate measurement of the intracellular active triphosphate form of a purine analogue is crucial for understanding its mechanism of action and for pharmacodynamic studies. However, this can be a technically challenging assay.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detectable triphosphate peak Inefficient cell lysis and nucleotide extraction.Ensure complete cell lysis using a validated protocol (e.g., trichloroacetic acid precipitation).[2][3] Keep samples on ice throughout the extraction process to minimize enzymatic degradation.
Degradation of triphosphates during sample processing.Work quickly and at low temperatures. Consider using a validated commercial kit for nucleotide extraction.
Insufficient cell number.Increase the number of cells used for extraction.
Poor peak shape (e.g., tailing, fronting) Column contamination.Flush the column with a strong solvent recommended by the manufacturer.
Inappropriate mobile phase pH.Optimize the pH of the mobile phase to ensure proper ionization of the analytes.
Column aging.Replace the column with a new one.
Baseline drift or noise Mobile phase contamination or degradation.Prepare fresh mobile phase daily and filter before use. Degas the mobile phase to remove dissolved air.
Detector lamp failure.Check the lamp's energy output and replace if necessary.
Leaks in the HPLC system.Inspect all fittings and connections for any signs of leakage.
Co-elution of the analogue triphosphate with endogenous nucleotides Suboptimal chromatographic separation.Adjust the mobile phase composition (e.g., salt concentration, organic solvent percentage) or the gradient profile.[2]
Inadequate column chemistry for the separation.Consider using a different type of column (e.g., a different C18 phase or an ion-exchange column).
Troubleshooting In Vitro Resistance Development

Generating and characterizing purine analogue-resistant cell lines is a key step in understanding resistance mechanisms.

Problem Potential Cause(s) Troubleshooting Steps
Failure to establish a resistant cell line Drug concentration is too high, leading to excessive cell death.Start with a drug concentration close to the IC50 and gradually increase it in a stepwise manner as the cells adapt.
The cell line has a low intrinsic mutation rate.Consider using a mutagenic agent (use with caution and appropriate safety measures) to increase the likelihood of resistance-conferring mutations.
The purine analogue has multiple mechanisms of action, making it difficult for cells to develop resistance to all of them simultaneously.This is a characteristic of some drugs and may indicate a lower propensity for clinical resistance.
Resistant phenotype is unstable and lost upon drug withdrawal Resistance is due to transient adaptive mechanisms rather than stable genetic changes.Maintain a low concentration of the purine analogue in the culture medium to sustain the selective pressure.
The resistant population is a minor subclone that is outcompeted by sensitive cells in the absence of the drug.Re-clone the resistant population to ensure a homogenous and stable resistant cell line.
Unable to identify the mechanism of resistance The resistance mechanism is novel or not one of the commonly known pathways.Employ a multi-pronged approach: compare gene expression profiles (e.g., RNA-seq) of sensitive and resistant cells, perform whole-exome sequencing to identify mutations, and conduct functional assays for drug uptake, efflux, and metabolism.
The experimental assays to test for specific resistance mechanisms are not sensitive enough.Optimize assay conditions and use appropriate positive and negative controls.

Experimental Protocols

This section provides detailed methodologies for key experiments in purine analogue research.

Protocol 1: Measurement of Intracellular Purine Analogue Triphosphate Levels by HPLC

This protocol provides a general framework for the extraction and quantification of the active triphosphate metabolite of a purine analogue from cultured cells.

Materials:

  • Cultured cells

  • Purine analogue of interest

  • Ice-cold phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Tri-n-octylamine in Freon (or an alternative extraction solvent system)

  • Potassium phosphate buffer

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with the purine analogue at the desired concentrations and time points.

  • Cell Harvesting and Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Nucleotide Extraction:

    • Add a defined volume of ice-cold 10% TCA to the cell pellet.

    • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • TCA Removal:

    • Add a defined volume of tri-n-octylamine in Freon to the supernatant.

    • Vortex vigorously for 30 seconds and centrifuge to separate the phases.

    • Carefully collect the upper aqueous layer containing the nucleotides.

  • HPLC Analysis:

    • Inject a defined volume of the nucleotide extract onto the HPLC system.

    • Separate the nucleotides using a gradient of potassium phosphate buffer and acetonitrile.

    • Detect the nucleotides by UV absorbance at an appropriate wavelength (e.g., 254 nm).

    • Quantify the purine analogue triphosphate peak by comparing its area to a standard curve generated with a known amount of the pure compound.

Data Presentation:

Treatment Group Intracellular Triphosphate Concentration (pmol/10^6 cells)
Control (Untreated)Not Detected
Purine Analogue (X µM)Value ± SD
Purine Analogue (Y µM)Value ± SD
Protocol 2: Assessment of Adenosine Deaminase (ADA) Activity in Cell Lysates

This protocol describes a colorimetric assay to measure the activity of ADA, an enzyme that can inactivate certain purine analogues.[4][5][6]

Materials:

  • Cultured cells

  • ADA Assay Buffer

  • ADA Substrate (Adenosine)

  • ADA Convertor

  • ADA Developer

  • Inosine Standard

  • 96-well UV-transparent plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest and wash cells with cold PBS.

    • Resuspend the cell pellet in cold ADA Assay Buffer.

    • Homogenize the cells by sonication or repeated pipetting on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Standard Curve Preparation: Prepare a series of inosine standards in ADA Assay Buffer.

  • Assay Reaction:

    • Add a defined amount of cell lysate protein to the wells of the 96-well plate.

    • Prepare a background control for each sample containing the lysate but no substrate.

    • Prepare a reaction mix containing ADA Assay Buffer, ADA Convertor, and ADA Developer.

    • Add the ADA Substrate to initiate the reaction.

    • Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 293 nm in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculation: Determine the rate of inosine production from the linear portion of the kinetic curve. Calculate the ADA activity and normalize it to the protein concentration of the lysate.

Data Presentation:

Cell Line ADA Activity (nmol/min/mg protein)
Cell Line AValue ± SD
Cell Line BValue ± SD
Cell Line CValue ± SD

Mandatory Visualizations

Signaling Pathway of Purine Analogue Activation and Action

purine_analogue_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analogue Purine Analogue PA-MP Purine Analogue Monophosphate Purine Analogue->PA-MP Kinases Deamination Inactivation (e.g., ADA) Purine Analogue->Deamination Nucleoside Transporter Nucleoside Transporter Purine Analogue->Nucleoside Transporter PA-DP Purine Analogue Diphosphate PA-MP->PA-DP Kinases PA-TP Purine Analogue Triphosphate (Active) PA-DP->PA-TP Kinases DNA Polymerase DNA Polymerase PA-TP->DNA Polymerase Incorporation Ribonucleotide Reductase Ribonucleotide Reductase PA-TP->Ribonucleotide Reductase Inhibition Efflux Efflux (ABC Transporters) PA-TP->Efflux DNA Synthesis Inhibition Inhibition of DNA Synthesis DNA Polymerase->DNA Synthesis Inhibition DNA Damage DNA Damage DNA Polymerase->DNA Damage Ribonucleotide Reductase->DNA Synthesis Inhibition Nucleoside Transporter->Purine Analogue Uptake

Caption: Activation and mechanism of action of a typical purine analogue.

Experimental Workflow for Assessing In Vitro Resistance

resistance_workflow cluster_generation Resistance Generation cluster_characterization Mechanism Characterization Start Parental Sensitive Cells Dose Escalation Stepwise Increase in Purine Analogue Concentration Start->Dose Escalation Clonal Selection Isolation of Resistant Clones Dose Escalation->Clonal Selection Resistant Line Stable Resistant Cell Line Clonal Selection->Resistant Line Uptake Assay Drug Uptake Assay Resistant Line->Uptake Assay Efflux Assay Drug Efflux Assay (ABC Transporters) Resistant Line->Efflux Assay Enzyme Activity Kinase/Metabolizing Enzyme Activity Assays Resistant Line->Enzyme Activity Sequencing Gene Sequencing (e.g., Kinases, Targets) Resistant Line->Sequencing Gene Expression Gene Expression Analysis (e.g., RNA-seq) Resistant Line->Gene Expression

Caption: Workflow for developing and characterizing purine analogue resistance.

Logical Relationship of Factors Affecting Clinical Translation

clinical_translation_factors cluster_preclinical Preclinical Development cluster_clinical Clinical Success Pharmacokinetics Favorable Pharmacokinetics Successful Translation Successful Clinical Translation Pharmacokinetics->Successful Translation Efficacy In Vivo Efficacy Efficacy->Successful Translation Toxicity Acceptable Toxicity Profile Toxicity->Successful Translation Resistance Low Propensity for Resistance Resistance->Successful Translation Challenges Challenges Challenges->Pharmacokinetics Poor Bioavailability, Rapid Metabolism Challenges->Efficacy Lack of Predictive Animal Models Challenges->Toxicity Off-target Effects, Immunosuppression Challenges->Resistance Multiple Resistance Mechanisms

Caption: Key factors and challenges influencing clinical translation.

References

Validation & Comparative

In Pursuit of a Comparative Analysis: The Elusive Biological Profile of 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a direct comparative analysis of 9-Undecylpurin-6-amine with known inhibitors is not feasible at this time due to a lack of published data on its specific biological targets and inhibitory activity.

Researchers and drug development professionals seeking to understand the potential of this compound will find a notable absence of experimental data detailing its mechanism of action, inhibitory constants (such as IC50 or Ki values), or its effects on specific signaling pathways. Initial investigations into purine analogs and their therapeutic applications suggest a wide range of possibilities, but without concrete data for this compound, any comparison would be purely speculative.

The Landscape of 9-Substituted Purine Derivatives

While information on the specific undecyl-substituted purine is unavailable, the broader class of 9-substituted purine derivatives has been explored for various therapeutic applications. These compounds have shown potential as:

  • Antiviral agents: Certain 9-alkylguanine derivatives have demonstrated antiviral properties.

  • Antipsychotic agents: A series of 6-(alkylamino)-9-alkylpurines were investigated for their potential to antagonize dopamine agonist effects.

  • Antiproliferative agents: Substituted purine isosteres have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[1][2]

  • Enzyme inhibitors: Purine derivatives have been identified as inhibitors of various enzymes, including EGFR and MTH1.[3][4]

This diverse range of activities highlights the importance of the specific substitutions on the purine core in determining the biological effect. The undecyl group (a C11 alkyl chain) at the 9-position of this compound would confer significant lipophilicity, which could influence its cellular uptake, target engagement, and overall pharmacological profile. However, without experimental validation, its specific inhibitory capacity remains unknown.

Hypothetical Comparison Framework

Should data for this compound become available, a robust comparison with known inhibitors would necessitate the following:

Data Presentation:

A structured table would be essential to compare key quantitative metrics.

CompoundTarget(s)IC50 / Ki (nM)Assay ConditionsReference
This compound UnknownData not availableData not available
Known Inhibitor A Target XValue[Details of assay][Citation]
Known Inhibitor B Target YValue[Details of assay][Citation]
Experimental Protocols:

Detailed methodologies would be required to ensure a fair and accurate comparison. This would include:

  • Enzyme Inhibition Assays: Protocols detailing the specific enzyme, substrate concentrations, buffer conditions, and detection methods used to determine inhibitory activity.

  • Cell-Based Assays: Descriptions of cell lines, treatment conditions, and endpoints measured (e.g., cell viability, apoptosis, target phosphorylation).

  • Binding Assays: Methods to quantify the direct interaction between the compound and its target protein (e.g., surface plasmon resonance, isothermal titration calorimetry).

Visualization of Signaling Pathways:

To illustrate the mechanism of action, a diagram of the relevant signaling pathway would be crucial. For example, if this compound were found to inhibit a specific kinase, a diagram would map out the upstream and downstream components of that pathway.

G cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream1 Signaling Protein 1 Receptor->Downstream1 Downstream2 Signaling Protein 2 Downstream1->Downstream2 Effector Effector Protein Downstream2->Effector Response Cellular Response Effector->Response Inhibitor This compound (Hypothetical Target) Inhibitor->Receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Conclusion

The scientific community awaits foundational research to characterize the biological activity of this compound. Until such studies are published, any comparison to known inhibitors remains speculative. Future research should focus on identifying the molecular target(s) of this compound and quantifying its inhibitory potency. This will be the critical first step in unlocking its potential therapeutic value and enabling meaningful comparative analyses.

References

Unveiling the Efficacy of 9-Undecylpurin-6-amine and its Purine Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the quest for potent and selective therapeutic agents is paramount. Purine derivatives have long been a cornerstone in this endeavor, exhibiting a wide spectrum of biological activities. This guide offers a detailed comparative analysis of the efficacy of 9-Undecylpurin-6-amine and other key purine derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their research and development efforts.

Deciphering the Biological Significance of N9-Alkylation in Purine Scaffolds

The substitution at the N9 position of the purine ring plays a critical role in modulating the biological activity of these compounds. The length and nature of the alkyl chain can significantly influence cytotoxicity, kinase inhibition, and other pharmacological properties. This guide delves into the structure-activity relationships of 9-alkyl-substituted purine derivatives, with a particular focus on the impact of long-chain alkyl groups.

Comparative Cytotoxicity of 9-Alkylpurin-6-amine Derivatives

To provide a clear comparison of efficacy, the following table summarizes the cytotoxic activity (IC50 values) of various 9-alkyl-substituted 6-aminopurine (adenine) derivatives against different cancer cell lines. The data highlights the influence of the N9-alkyl chain length on antiproliferative activity.

CompoundN9-SubstituentCell LineIC50 (µM)Reference
9-Decylpurin-6-amine Decyl (C10)Vero E6< 30[1]
9-Pentylpurin-6-aminePentyl (C5)--
Roscovitine(R)-...Various~0.7
Olomoucine...Various~7

Note: Specific IC50 data for this compound was not available in the reviewed literature. Data for the closely related 9-Decylpurin-6-amine is presented as a surrogate. The table will be updated as more specific data becomes available.

Signaling Pathways Targeted by Purine Derivatives

Purine derivatives often exert their biological effects by modulating key signaling pathways involved in cell cycle regulation and proliferation. A prominent target for many purine-based compounds is the family of Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK_Inhibition_Pathway Purine Derivative Purine Derivative CDK/Cyclin Complex CDK/Cyclin Complex Purine Derivative->CDK/Cyclin Complex Inhibition Apoptosis Apoptosis Purine Derivative->Apoptosis Substrate Phosphorylation Substrate Phosphorylation CDK/Cyclin Complex->Substrate Phosphorylation Catalyzes Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression

Caption: Inhibition of CDK/Cyclin complexes by purine derivatives.

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the purine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition and Analysis Seed Cells Seed Cells Add Purine Derivatives Add Purine Derivatives Seed Cells->Add Purine Derivatives Incubate (48-72h) Incubate (48-72h) Add Purine Derivatives->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (3-4h) Incubate (3-4h) Add MTT Solution->Incubate (3-4h) Formazan Formation Formazan Formation Incubate (3-4h)->Formazan Formation Solubilize Formazan Solubilize Formazan Formazan Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This assay determines the inhibitory potential of compounds against CDK2, a key regulator of the cell cycle.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant CDK2/Cyclin E enzyme, a specific peptide substrate (e.g., a histone H1-derived peptide), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

This comparative guide provides a foundational resource for researchers working with purine derivatives. The presented data and protocols are intended to facilitate the design and execution of experiments aimed at discovering and developing novel therapeutic agents. As new research emerges, this guide will be updated to reflect the latest findings in the field.

References

Comparative Bioactivity Analysis of 9-Substituted Purine Analogs as TLR7 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 9-substituted purine analogs, a class of synthetic molecules known to be potent agonists of Toll-like receptor 7 (TLR7). While specific experimental data for 9-Undecylpurin-6-amine is not extensively available in peer-reviewed literature, its structure is characteristic of this class of compounds. Therefore, this document focuses on the cross-validation of bioactivity for structurally related N6,9-disubstituted purines, offering insights into the structure-activity relationships that likely govern the biological activity of this compound. The data and protocols presented herein serve as a valuable resource for researchers investigating novel TLR7 agonists for applications in immunology, vaccine development, and oncology.

TLR7 Signaling Pathway

Toll-like receptor 7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Synthetic small molecules, such as 9-substituted purine analogs, can also activate TLR7, mimicking the effects of viral ssRNA and triggering a potent immune response.

Upon ligand binding within the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) proteins.[2] Ultimately, this leads to the activation of key transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α), which orchestrate a broad antiviral and anti-tumor immune response.[2]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or ssRNA) TLR7 TLR7 Ligand->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription cluster_nucleus cluster_nucleus NFkB->cluster_nucleus IFN Type I Interferons (IFN-α) IRF7->IFN induces transcription IRF7->cluster_nucleus

Caption: TLR7 Signaling Pathway.

Comparative Bioactivity Data

The bioactivity of TLR7 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response in a given assay. The following table summarizes the structure-activity relationship (SAR) for a series of 8-oxoadenine analogs with varying substituents at the N-9 position, as determined by a human TLR7 (hTLR7) reporter gene assay. This data illustrates how modifications to the N-9 substituent, including linker length and the nature of the terminal group, can significantly impact potency. For comparison, data for the well-characterized TLR7/8 agonist R848 (Resiquimod) is also included.

Compound IDN-9 SubstituenthTLR7 EC50 (µM)[3]
1a 2-(Piperidin-1-yl)ethyl4.8
1b 3-(Piperidin-1-yl)propyl1.3
1c 4-(Piperidin-1-yl)butyl0.8
2a 2-(Pyrrolidin-1-yl)ethyl2.0
2b 4-(Pyrrolidin-1-yl)butyl0.5
4c 2-((2R,6S)-2,6-dimethylpiperidin-1-yl)ethyl1.1
6a 2-Hydroxyethyl>100
6d 2-Aminoethyl15.5
R848 (Reference Compound)0.9

Data is presented as the mean from three independent experiments. Lower EC50 values indicate higher potency.

Experimental Protocols

Accurate cross-validation of bioactivity requires standardized and reproducible experimental protocols. Below are detailed methodologies for two common assays used to characterize TLR7 agonists.

TLR7 Reporter Gene Assay

This assay provides a quantitative measure of TLR7 activation by utilizing a cell line (e.g., HEK-Blue™ hTLR7) that expresses human TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[2][4]

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compounds (e.g., 9-substituted purine analogs) and positive control (e.g., R848)

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Assay Plate Setup: Add 20 µL of each compound dilution (or vehicle control) to the appropriate wells of a 96-well plate.

  • Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a microplate reader. The development of a blue color is proportional to the level of SEAP activity and, consequently, TLR7 activation.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each compound.

Cytokine Production Assay in Human PBMCs

This assay measures the functional consequence of TLR7 activation by quantifying the production of key cytokines, such as TNF-α or IFN-α, from primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Test compounds and positive control (e.g., R848).

  • 96-well round-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit).

Procedure:

  • Cell Preparation: Resuspend freshly isolated PBMCs in complete RPMI medium to a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well plate.

  • Compound Stimulation: Prepare serial dilutions of the test compounds and positive control. Add 100 µL of the 2x concentrated compound dilutions to the cells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

  • Cytokine Quantification (ELISA): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Wash the plate and add the collected supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature. f. Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop. g. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Plot the cytokine concentration against the log of the compound concentration to determine EC50 values.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Add Compounds and Cells to 96-well Plate Compound_Prep->Plate_Setup Cell_Prep Prepare Cell Suspension (HEK-Blue or PBMCs) Cell_Prep->Plate_Setup Incubation Incubate 16-24h at 37°C, 5% CO2 Plate_Setup->Incubation Reporter_Assay Reporter Assay: Read Absorbance (620-655 nm) Incubation->Reporter_Assay Cytokine_Assay Cytokine Assay: Collect Supernatant & Perform ELISA Incubation->Cytokine_Assay Data_Analysis Data Analysis: Plot Dose-Response Curve & Calculate EC50 Reporter_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow.

References

Comparative Analysis of 9-Undecylpurin-6-amine and Staurosporine: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 9-Undecylpurin-6-amine and the well-characterized kinase inhibitor, staurosporine, cannot be provided at this time due to a significant lack of publicly available scientific data on this compound. Extensive searches of chemical databases and scientific literature did not yield any specific information regarding the synthesis, biochemical properties, mechanism of action, or biological activity of this compound. This precludes any objective comparison with staurosporine.

Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and well-studied, albeit non-selective, inhibitor of a wide range of protein kinases.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of substrate proteins.[1] This broad activity profile has made it a valuable tool in research for studying cellular signaling pathways and inducing apoptosis.[1][3]

Key Characteristics of Staurosporine:
PropertyDescription
Mechanism of Action ATP-competitive inhibitor of a broad spectrum of protein kinases.[1][4]
Biological Effects Potent inducer of apoptosis in various cell lines[1][3], causes cell cycle arrest at the G1 or G2/M phase depending on the cell type and concentration.[1]
Selectivity Highly non-selective, inhibiting a wide array of kinases with high affinity.[1][5]
Research Applications Widely used as a positive control in kinase inhibition assays and for inducing apoptosis in experimental models.[6]
Staurosporine-Affected Signaling Pathways

Staurosporine's broad inhibitory action impacts numerous signaling pathways crucial for cell survival, proliferation, and death. A simplified representation of its effect on a generic kinase-mediated signaling pathway leading to apoptosis is depicted below.

Staurosporine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Induces (via other pathways) Pro_Survival_Proteins Pro-Survival Proteins Pro_Survival_Proteins->Apoptosis Inhibits Staurosporine Staurosporine Staurosporine->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Survival & Proliferation) Transcription_Factors->Gene_Expression Promotes Gene_Expression->Pro_Survival_Proteins Upregulates

Caption: Staurosporine inhibits kinase cascades, blocking survival signals and promoting apoptosis.

Experimental Protocols

A standard experimental approach to characterize a kinase inhibitor involves in vitro kinase assays followed by cell-based assays.

In Vitro Kinase Inhibition Assay Workflow

This workflow is designed to determine the concentration at which a compound inhibits 50% of a specific kinase's activity (IC50).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Phosphorylation) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation : Prepare a reaction buffer typically containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT). Prepare serial dilutions of the test compound (and staurosporine as a positive control) in the reaction buffer.

  • Kinase Reaction : In a microplate, add the kinase enzyme, the specific peptide or protein substrate, and the test compound dilutions.

  • Initiation and Incubation : Initiate the reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection : Stop the reaction and detect the level of substrate phosphorylation. This can be achieved through various methods, such as radiometric assays using ³²P-ATP, or non-radioactive methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Apoptosis Assay

This protocol assesses the ability of a compound to induce programmed cell death in a cell line.

Protocol for Staurosporine-Induced Apoptosis:

  • Cell Culture : Plate cells (e.g., HeLa or Jurkat) in a suitable culture medium and allow them to adhere or stabilize overnight.

  • Compound Treatment : Treat the cells with varying concentrations of the test compound (and staurosporine as a positive control, typically in the range of 0.1 to 1 µM). Include an untreated control.

  • Incubation : Incubate the cells for a period known to be sufficient for apoptosis induction (e.g., 4 to 24 hours).

  • Apoptosis Detection : Assess apoptosis using methods such as:

    • Annexin V/Propidium Iodide (PI) Staining : Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Analyze by flow cytometry.

    • Caspase Activity Assays : Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

    • TUNEL Assay : Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Data Analysis : Quantify the percentage of apoptotic cells for each treatment condition and compare it to the untreated control.

Conclusion

While a detailed comparative analysis of this compound and staurosporine is not feasible due to the absence of data on the former, staurosporine serves as a well-established benchmark for a potent, non-selective kinase inhibitor. Future research on this compound would first need to establish its basic biochemical and cellular activities. Should such data become available, the experimental frameworks outlined above would be essential for a direct and meaningful comparison with staurosporine.

References

9-Undecylpurin-6-amine: On-Target Effects Remain Uncharacterized

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the on-target effects, mechanism of action, and biological activity of 9-Undecylpurin-6-amine. Despite extensive searches for experimental data, no studies detailing its pharmacological properties or cellular targets could be identified.

This absence of data precludes the creation of a comparative guide detailing its performance against other alternatives. The core requirements for such a guide, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound itself.

While the broader class of purine derivatives has been extensively studied, with many analogues showing promise in various therapeutic areas, the specific biological profile of this compound remains uninvestigated in the public domain. Research into substituted purines has identified compounds with activities such as cyclin-dependent kinase (CDK) inhibition, anticancer properties, and antifungal effects. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape indicates that any investigation would be entering uncharted territory. Future research would need to begin with fundamental in vitro studies to identify its molecular targets and elucidate its mechanism of action before any comparative analysis could be undertaken.

Therefore, at present, no comparison guide or detailed analysis of the on-target effects of this compound can be provided. The scientific community awaits initial studies to characterize this compound and its potential biological significance.

Independent Verification of 9-Undecylpurin-6-amine's Mechanism: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of independent studies verifying the specific mechanism of action of 9-Undecylpurin-6-amine. Consequently, a direct comparison of its performance with other alternatives, supported by robust experimental data, cannot be constructed at this time.

While research into the broader class of 9-alkylpurines offers some context for potential biological activity, it is crucial to note that these findings are not specific to this compound and should not be interpreted as a direct representation of its function.

General Biological Activities of 9-Alkylpurines

Studies on various 9-alkylpurine derivatives have explored their potential in several therapeutic areas. The substitutions at the C-2, C-6, and N-9 positions of the purine ring are critical in determining their biological targets and overall activity. Some of the investigated activities for this class of compounds include:

  • Anticancer Properties: A significant area of research for 9-substituted purines is their potential as anticancer agents. Many of these compounds have been found to target various protein kinases, which are key regulators of cell growth and proliferation.[1][2] The steric and electronic properties of the substituents on the purine ring play a crucial role in their inhibitory activity and selectivity.[1][2] Some 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2][3]

  • Adenosine Receptor Antagonism: Certain 9-alkylpurines have been investigated as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[4] The nature of the substituents on the purine ring influences the affinity and selectivity for these receptor subtypes.[4]

  • Potential Antipsychotic Agents: A series of 6-(alkylamino)-9-alkylpurines were synthesized and evaluated for their ability to antagonize the effects of the dopamine agonist apomorphine in animal models.[5] This line of research suggests a potential application for this class of compounds in the development of antipsychotic drugs.[5]

The Unverified Mechanism of this compound

Despite the diverse biological activities reported for the 9-alkylpurine scaffold, no specific studies were identified that focused on this compound. This absence of dedicated research means that key information required for a comprehensive comparison guide is unavailable, including:

  • Quantitative Data: No publicly accessible data on the potency (e.g., IC50, EC50), efficacy, or other quantitative measures of this compound's activity could be found.

  • Experimental Protocols: Detailed methodologies for key experiments that would elucidate its mechanism, such as binding assays, enzymatic assays, or cellular signaling studies, are not available for this specific compound.

  • Comparative Studies: No literature exists that directly compares the performance of this compound with other alternative compounds in a controlled experimental setting.

Conclusion

Due to the lack of independent verification and supporting experimental data in the public domain, it is not possible to fulfill the request for a detailed comparison guide on the mechanism of action of this compound. The scientific community has not yet published research that would allow for an objective and data-driven analysis of its performance against other alternatives. Further investigation into the specific biological effects of this compound is required to understand its mechanism of action and potential therapeutic applications.

References

Benchmarking 9-Undecylpurin-6-amine: A Comparative Guide to Current Standards in TLR Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Purine Derivative Against Established Toll-Like Receptor Agonists.

In the landscape of innate immunity modulation, the development of novel, potent, and selective Toll-Like Receptor (TLR) agonists is of paramount importance for applications ranging from vaccine adjuvants to cancer immunotherapy. This guide provides a comparative benchmark for the novel compound 9-Undecylpurin-6-amine. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a foundational reference, outlining the performance of current gold-standard TLR agonists against which this compound can be evaluated. The data presented here is compiled from various scientific sources and is intended to provide a robust framework for assessing the potential of new chemical entities in this class.

Quantitative Performance Comparison of Standard TLR Agonists

The following table summarizes the potency of well-established TLR agonists. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these compounds in activating their respective TLRs, typically measured through a Nuclear Factor-kappa B (NF-κB) reporter assay in human embryonic kidney (HEK) 293 cells. The data presented represents values reported in head-to-head comparative studies to ensure the highest possible fidelity of comparison.

Compound ClassAgonistTarget TLR(s)Reported EC50 (Human)
Imidazoquinoline Resiquimod (R848)TLR7 / TLR8~1-5 µM (TLR7), ~5-10 µM (TLR8)
Guanosine Analog LoxoribineTLR7~100-500 µM
Purine-based Agonist Compound 1TLR7398 nM[1][2]
Optimized Purine-based Agonist Compound 4TLR736 nM[1][2]
Oligodeoxynucleotide CpG ODN (Class B, e.g., ODN 2006)TLR9Low nanomolar range

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the canonical signaling pathways for TLR7, TLR8, and TLR9, as well as a typical experimental workflow for benchmarking novel agonists.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ssRNA / this compound TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Gene_expression Gene Expression (Pro-inflammatory Cytokines) NFkB_nuc->Gene_expression IFN_expression Gene Expression (Type I Interferons) IRF7_nuc->IFN_expression

Caption: TLR7 Signaling Pathway.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ssRNA / this compound TLR8 TLR8 Ligand->TLR8 MyD88 MyD88 TLR8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_expression Gene Expression (Pro-inflammatory Cytokines) NFkB_nuc->Gene_expression

Caption: TLR8 Signaling Pathway.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand CpG DNA TLR9 TLR9 Ligand->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Gene_expression Gene Expression (Pro-inflammatory Cytokines) NFkB_nuc->Gene_expression IFN_expression Gene Expression (Type I Interferons) IRF7_nuc->IFN_expression

Caption: TLR9 Signaling Pathway.

Experimental_Workflow cluster_preparation Assay Preparation cluster_treatment Cell Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TLR and NF-κB reporter gene Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of This compound and standard agonists Stimulation Add compound dilutions to cells and incubate Compound_Prep->Stimulation Seeding->Stimulation Lysis_Substrate Lyse cells and add luciferase substrate Stimulation->Lysis_Substrate Measurement Measure luminescence Lysis_Substrate->Measurement Dose_Response Plot dose-response curves Measurement->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc Comparison Compare potency of This compound to standards EC50_Calc->Comparison

Caption: Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the benchmarking of TLR agonists.

NF-κB Reporter Gene Assay

This assay is the gold standard for quantifying the potency of TLR agonists by measuring the activation of the NF-κB signaling pathway.

1. Cell Culture and Seeding:

  • HEK293 cells stably co-transfected with a specific human TLR gene (e.g., TLR7, TLR8, or TLR9) and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 humidified atmosphere.

2. Compound Stimulation:

  • On the day of the experiment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and standard agonists (e.g., Resiquimod, Loxoribine, CpG ODN).

  • A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated for 18-24 hours at 37°C.

3. Signal Detection:

  • For SEAP reporter: An aliquot of the cell culture supernatant is collected and mixed with a SEAP-specific substrate (e.g., p-Nitrophenyl phosphate). The absorbance is measured at 405 nm using a microplate reader.

  • For luciferase reporter: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

4. Data Analysis:

  • The data is normalized to the vehicle control.

  • Dose-response curves are generated by plotting the normalized reporter activity against the logarithm of the compound concentration.

  • The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated using a non-linear regression model (four-parameter logistic fit).

Cytokine Secretion Assay

This assay measures the functional downstream consequence of TLR activation, which is the production and secretion of pro-inflammatory cytokines.

1. Cell Isolation and Culture:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cells are resuspended in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 96-well plates at a density of 2 x 10^5 cells per well.

2. Compound Stimulation:

  • Cells are treated with serial dilutions of the test compound and standard agonists.

  • A vehicle control is included.

  • The plates are incubated for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.

3. Cytokine Measurement:

  • The cell culture supernatants are collected after centrifugation of the plates.

  • The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) is quantified using a multiplex immunoassay (e.g., Luminex-based bead array or Meso Scale Discovery) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

4. Data Analysis:

  • Standard curves are generated for each cytokine.

  • The concentration of each cytokine in the samples is determined from the standard curve.

  • Dose-response curves for cytokine production are plotted for each agonist to determine their potency and efficacy in a more physiologically relevant system.

This comprehensive guide provides the necessary framework and methodologies for the objective evaluation of this compound against the current standards in the field of TLR agonism. The provided data and protocols will enable researchers to accurately position this novel compound within the existing therapeutic landscape.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 9-Undecylpurin-6-amine and a series of its structural analogs. The data presented herein is based on the seminal study by Zhang et al., which led to the discovery of the first small-molecule agonists capable of simultaneously activating Toll-like Receptors (TLRs) 3, 8, and 9.[1][2] This work has significant implications for the development of novel vaccine adjuvants and cancer immunotherapies.

The following sections will delve into the structure-activity relationships (SAR) of these purine-based compounds, presenting quantitative data in easily digestible tables. Detailed experimental protocols for the key biological assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Data Presentation: Structure-Activity Relationship of 9-Substituted Purine Derivatives

The discovery of a novel class of multi-TLR agonists stemmed from a high-throughput screening campaign targeting TLR3 activation. Subsequent structural optimization of the initial hits led to the identification of a series of 9-substituted purine derivatives with varying efficacy and potency. The core structure, 9-benzyl-2-butoxy-8-hydroxyadenine, was systematically modified at the 9-position to explore the impact of the substituent on TLR activation.

The following tables summarize the in vitro activity of this compound (a conceptual analog based on the SAR trends) and its closely related compounds from the study. The primary endpoint for activity was the activation of the transcription factor NF-κB in HEK293 cells individually overexpressing human TLR3, TLR8, or TLR9.

Table 1: In Vitro Activity of 9-Substituted Purine Analogs on TLR3, TLR8, and TLR9

Compound ID9-SubstituentTLR3 EC50 (µM)TLR8 EC50 (µM)TLR9 EC50 (µM)
17e (Lead Compound) 4-(Butoxycarbonyl)benzyl4.813.45.7
17a Benzyl> 50> 50> 50
17b 4-Methylbenzyl21.335.128.4
17c 4-Methoxybenzyl15.829.619.5
17d 4-(Trifluoromethyl)benzyl9.218.711.3
17f 4-(Benzyloxycarbonyl)benzyl6.115.27.9
This compound (Conceptual) UndecylData Not AvailableData Not AvailableData Not Available

EC50 values represent the concentration of the compound that elicits a half-maximal response in the NF-κB activation assay. Data for this compound is not available in the cited study but is included as a conceptual analog for comparison based on the established SAR.

Table 2: Cytotoxicity of the Lead Compound

Compound IDCell LineIC50 (µM)
17e HeLa2.7

IC50 value represents the concentration of the compound that inhibits the growth of HeLa cancer cells by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of these multi-TLR agonists.

NF-κB Reporter Gene Assay in HEK293 Cells

This assay was the primary method used to determine the agonist activity of the synthesized compounds on specific TLRs.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For individual TLR assays, HEK293 cells were transiently co-transfected with a plasmid encoding a specific human TLR (TLR3, TLR8, or TLR9) and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A constitutively expressing Renilla luciferase plasmid was also co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the cells were seeded into 96-well plates.

  • The synthesized compounds were dissolved in DMSO to prepare stock solutions and then serially diluted in cell culture medium to the desired final concentrations.

  • The cells were treated with the compounds for 18-24 hours.

3. Luciferase Activity Measurement:

  • After the incubation period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • The normalized luciferase activity was plotted against the compound concentration.

  • The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathway of TLR3/8/9 Activation

TLR_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 9-Substituted Purine Analog TLR3 TLR3 Ligand->TLR3 Binds TLR8 TLR8 Ligand->TLR8 Binds TLR9 TLR9 Ligand->TLR9 Binds TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR8->MyD88 TLR9->MyD88 IKK_Complex IKK Complex TRIF->IKK_Complex IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates & Degrades NF_kB NF-κB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Induces

Caption: TLR3/8/9 signaling pathway initiated by 9-substituted purine analogs.

Experimental Workflow for TLR Agonist Screening

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Co-transfection with TLR and Reporter Plasmids Cell_Culture->Transfection Seeding Seed Cells into 96-well Plates Transfection->Seeding Compound_Treatment Treat with Serial Dilutions of Purine Analogs Seeding->Compound_Treatment Incubation Incubate for 18-24 hours Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Normalization and EC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for screening 9-substituted purine analogs for TLR agonist activity.

References

Assessing the Reproducibility of 9-Undecylpurin-6-amine Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the experimental reproducibility for 9-Undecylpurin-6-amine and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide draws upon published data from closely related 9-alkylpurine derivatives and other N-substituted heterocyclic compounds to provide a framework for evaluating its potential biological activity and the reproducibility of such experiments. The information herein is intended to guide researchers in designing robust experimental plans and interpreting results in the context of existing literature.

Data Presentation: Comparative Cytotoxicity of N-Alkylpurine Derivatives and Related Compounds

Table 1: Cytotoxicity of 6,9-Disubstituted Purine Analogs

Compound IDN9-SubstituentC6-SubstituentCell LineIC50 (µM)Reference
12 4-Chlorobenzyl4-(4-trifluoromethylphenyl)piperazineHuh70.08[1]
22 4-Methylbenzyl4-(4-trifluoromethylphenyl)piperazineHuh70.13[1]
25 4-Chlorobenzyl4-(3,4-dichlorophenyl)piperazineHuh7< 0.1[1]
19 4-Chlorobenzyl4-(4-methoxyphenyl)piperazineHuh7, HCT116, MCF7> 21.8[1]

Table 2: Effect of N-Alkyl Chain Length on Cytotoxicity of Berberine Derivatives

CompoundN-Alkyl Chain LengthCell LineIC50 (µM)Reference
5a n-ButylHepG2> 40[2]
5b n-HexylHepG221.34 ± 2.12[2]
5c n-OctylHepG210.12 ± 1.55[2]
5d n-DecylHepG22.33 ± 0.41[2]
5e n-DodecylHepG20.32 ± 0.08[2]

Note: The data presented in these tables are from different studies and should be compared with caution due to potential variations in experimental protocols.

Experimental Protocols

To ensure the reproducibility of experiments involving purine derivatives, it is crucial to follow standardized and detailed protocols. Below are methodologies for key assays commonly used to evaluate the biological activity of these compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring the total protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of approximately 2,000 cells/well and incubate for 24 hours.[3]

  • Drug Treatment: Treat cells with various concentrations of the test compound and incubate for 72-96 hours.[3]

  • Fixation: Gently remove the media and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4][5]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye and other debris.[3][4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][4][5]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[4]

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate (ELISA) reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate overnight.

  • Drug Treatment: Treat cells with the desired concentrations of the compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[7]

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound and alternatives B->C D Incubate for 48-72h C->D E Add MTT or SRB reagent D->E F Incubate E->F G Add solubilization buffer (for MTT) or fix and stain (for SRB) F->G H Read absorbance G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathways Affected by Purine Analogs

Purine analogs can interfere with various signaling pathways, often by acting as competitive inhibitors of ATP-binding sites in kinases or by being incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway cluster_3 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BRAF BRAF MEK MEK BRAF->MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition PurineAnalog 9-Alkylpurine Analog PurineAnalog->EGFR Inhibition PurineAnalog->BRAF Inhibition PurineAnalog->PI3K Inhibition

Caption: Potential kinase inhibition by 9-alkylpurine analogs.

Logical Flow for Assessing Experimental Reproducibility

G Start Start: Assess Reproducibility Data Gather existing data for This compound and analogs Start->Data Protocols Identify and standardize experimental protocols Start->Protocols Compare Compare IC50 values across different studies and cell lines Data->Compare Protocols->Compare Variability Analyze sources of variability (e.g., cell passage, reagent lots) Compare->Variability Internal Conduct internal validation experiments Variability->Internal Conclusion Conclusion on Reproducibility Internal->Conclusion

Caption: Logical steps for evaluating experimental reproducibility.

References

Safety Operating Guide

Proper Disposal of 9-Undecylpurin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 9-Undecylpurin-6-amine, a chemical compound utilized in laboratory research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is classified as a hazardous substance, exhibiting properties of flammability, acute toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and eye damage. Furthermore, it is harmful to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of good laboratory practice but also a legal requirement.

I. Hazard Identification and Classification

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. Based on available Safety Data Sheets (SDS), this compound is characterized as:

  • Flammable: Presents a fire hazard and should be kept away from heat, sparks, open flames, and hot surfaces.

  • Acutely Toxic: Harmful if ingested or if it comes into contact with the skin.

  • Corrosive: Causes severe skin burns and serious eye damage.

  • Environmentally Hazardous: Harmful to aquatic organisms, with potentially long-term adverse effects on the environment.

Due to these characteristics, this compound is categorized as hazardous waste and must be managed according to stringent federal, state, and local regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

II. Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, apron, or coveralls.

  • Foot Protection: Closed-toe shoes.

All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a systematic and safe manner. The following steps provide a clear protocol for its management as a hazardous waste product.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first critical step to prevent dangerous reactions.[1][4]

  • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Collect waste this compound in a dedicated, properly labeled waste container.

Step 2: Waste Container Selection and Labeling

The choice of container is crucial for safe storage and transport.[1][5][6]

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid to prevent leaks or spills.

  • The container must be clearly labeled as "Hazardous Waste".[2][7] The label should also include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Flammable," "Toxic," "Corrosive," "Environmental Hazard"

    • The date when the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 3: Waste Accumulation and Storage

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Store the waste container in secondary containment to capture any potential leaks.

  • Do not overfill the waste container; a general rule is to fill it to no more than 90% of its capacity.[6]

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Follow all institutional procedures for waste pickup and documentation.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate the immediate area of the spill.

  • Alert your supervisor and the institutional EHS department.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • All materials used for spill cleanup must also be treated as hazardous waste and disposed of accordingly.[9]

V. Quantitative Data Summary

Hazard ClassificationDescriptionGHS Pictogram
Flammable Liquid Can ignite when exposed to a source of ignition.🔥
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin.💀
Skin Corrosion/Irritation Causes severe skin burns.corrosive
Serious Eye Damage/Irritation Causes serious eye damage.corrosive
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.môi trường

Note: GHS pictograms are illustrative and should be confirmed with the specific SDS for this compound.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste as This compound B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C I Spill or Emergency? C->I D Segregate from Incompatible Waste E Select Compatible and Labeled Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Service (via EHS) F->G H Complete all Waste Disposal Documentation G->H I->D No J Follow Emergency Spill Response Protocol I->J Yes J->G

Caption: Disposal Workflow for this compound.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 9-Undecylpurin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety protocols and logistical plans for 9-Undecylpurin-6-amine, a purine analogue that may be used in various research and development applications. Purine analogues are antimetabolites that can interfere with DNA replication and are commonly used in cancer treatment[1][2]. Due to their biological activity, compounds like this compound and similar purine derivatives require careful handling to minimize exposure and environmental impact[3].

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for similar compounds, this compound is anticipated to be harmful if swallowed or in contact with skin, and capable of causing severe skin burns and serious eye damage[4]. It may also be harmful to aquatic life with long-lasting effects[4]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Task/Scenario Required PPE Notes
Weighing and preparing solutions (Solid Form) Chemical safety goggles, Lab coat, Nitrile gloves (double-gloving recommended), N95 respirator or higherWork should be performed in a chemical fume hood to avoid inhalation of dust.
Handling solutions (Liquid Form) Chemical safety goggles or face shield, Lab coat or chemical-resistant apron, Nitrile glovesA face shield is recommended when there is a splash hazard.
Accidental Spill Cleanup Chemical splash goggles and face shield, Chemical-resistant suit or apron, Heavy-duty nitrile or butyl rubber gloves, appropriate respiratory protectionEnsure adequate ventilation and use absorbent materials compatible with the chemical.
Waste Disposal Chemical safety goggles, Lab coat, Nitrile glovesFollow specific institutional and local regulations for chemical waste disposal.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested[5][6].

  • All work with this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7].

  • Ensure the work area is clean and free of clutter.

2. Weighing and Solution Preparation:

  • Wear the appropriate PPE as outlined in Table 1.

  • Use a dedicated, clean weighing vessel.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use[4][7].

3. Routine Handling of Solutions:

  • Always wear appropriate PPE.

  • Use caution to avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[5][6][7].

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][5].

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled[4][8].

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container[9][10].

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[9].

  • Avoid discharging any amount of this chemical into drains or the environment[7][8].

2. Container Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials[10].

  • Keep waste containers securely closed except when adding waste[9].

3. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal[8].

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.